5,7-Dimethoxyflavone

Catalog No.
S587478
CAS No.
21392-57-4
M.F
C17H14O4
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dimethoxyflavone

CAS Number

21392-57-4

Product Name

5,7-Dimethoxyflavone

IUPAC Name

5,7-dimethoxy-2-phenylchromen-4-one

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C17H14O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

JRFZSUMZAUHNSL-UHFFFAOYSA-N

SMILES

Array

Synonyms

5,7-Dimethoxyflavone; 5-O-Methyl-7-methoxyflavone

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3

The exact mass of the compound 5,7-Dimethoxyflavone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 741743. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dimethoxyflavone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide to 5,7-Dimethoxyflavone from Kaempferia parviflora

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Source Identification

5,7-Dimethoxyflavone (5,7-DMF) is a primary methoxyflavone found in the rhizomes of Kaempferia parviflora Wall. ex Baker, a medicinal plant belonging to the Zingiberaceae family, traditionally known as Black Ginger or Thai Ginseng [1] [2]. This plant has a long history of use in traditional medicine in Southeast Asia for treating various ailments including gastrointestinal disorders, allergies, and fatigue, and as a general health tonic [1] [2] [3]. The rhizome of Kaempferia parviflora is characterized by its blackish-purple color and contains 5,7-DMF as one of its major active flavonoid constituents [2] [3]. Quantitative analysis of different Kaempferia parviflora samples has shown that 5,7-DMF content typically ranges from approximately 1.96 to 2.15 g per 100 g of dry rhizome [2], confirming its status as a significant marker compound for this medicinal plant.

Quantitative Pharmacological Data Summary

Table 1: Quantitative Pharmacological Effects of this compound

Pharmacological Activity Experimental Model Dose/Concentration Key Effects Citation
Anti-obesity HFD-induced obese mice 50-100 mg/kg/day (oral) ↓ Body weight gain, ↓ adipose tissue weight, ↓ adipocyte size [1]
Anti-hepatocellular Carcinoma DEN/CCl₄-induced HCC mice 40-80 mg/kg/day (oral) ↓ Tumor number, ↓ largest tumor size, improved liver function [4]
Vasorelaxant Isolated rat aorta 1-100 μM Endothelium-dependent vasodilation, ↑ NO production [5]
Neuroprotective Scopolamine-induced amnesic mice KP extract (containing 5,7-DMF) Improved memory deficits, anti-cholinesterase activity [6]
Pharmacokinetics Mouse single oral dose 10 mg/kg Cₘₐₓ: 0.34-0.83 μg/mL, Tₘₐₓ: 1.17-1.83 h, T₁/₂: 2.03-2.60 h [7] [8]

Table 2: Multi-Target Mechanisms of this compound

| Target System | Molecular Targets | Observed Effects | Potential Applications | |-------------------|------------------------|----------------------|----------------------------| | Lipid Metabolism | PPAR-γ, C/EBPα, SREBP1, FAS, ACC | Suppresses adipogenesis and lipogenesis pathways | Obesity, metabolic syndrome | [1] | | Cancer Pathways | NF-κB/CCL2 pathway, CD8+ T cells | Inhibits tumor progression, enhances immune infiltration | Hepatocellular carcinoma, combination therapy | [4] | | Neurotransmission | AChE, BChE, Aβ aggregation | Inhibits cholinesterase, reduces amyloid plaque formation | Alzheimer's disease, cognitive enhancement | [6] | | Vascular Function | eNOS, K+ channels, Ca2+ influx | Promotes vasodilation, improves blood flow | Cardiovascular diseases, hypertension | [5] | | Drug Transport | P-gp, BCRP, MRPs | Inhibits efflux transporters, reverses multidrug resistance | Chemosensitization in cancer therapy | [8] |

Detailed Experimental Protocols

Plant Material Extraction and Standardization

The standardized preparation of Kaempferia parviflora extract is crucial for research reproducibility. The following protocol has been validated across multiple studies:

  • Plant Authentication: Fresh rhizomes should be collected and authenticated by a qualified botanist. A voucher specimen must be deposited in a recognized herbarium (e.g., Voucher No. CY 4303 at Khon Kaen University) [6].
  • Extraction Process:
    • Rhizomes are washed, chopped, and extracted with 95% ethanol at room temperature for 3-7 days [6] [9].
    • The extracted solution is filtered through Whatman No. 1 filter paper.
    • The filtrate is concentrated using a rotary evaporator under reduced pressure at 40-50°C.
    • The concentrate is lyophilized to obtain dry powder extract [9].
  • Standardization: The extract is standardized to contain ≥4% 5,7-DMF using High-Performance Liquid Chromatography (HPLC) with a C18 column, mobile phase of 0.5% acetic acid in water and acetonitrile gradient, flow rate of 1.2 mL/min, and detection at 254-264 nm [1] [7].
  • Stock Solution Preparation: For cell culture studies, prepare a stock solution of 1 g/mL in DMSO, with final DMSO concentration maintained below 0.5% v/v [9].
In Vivo Anti-Obesity Assessment

The anti-obesity effects of 5,7-DMF can be evaluated using a high-fat diet (HFD)-induced obese mouse model:

  • Animal Model: C57BL/6J male mice (4-week-old) are fed HFD (60% kcal from fat) for 12-15 weeks [1].
  • Treatment Groups (n=6-8/group):
    • Normal diet (AIN93G)
    • HFD control
    • HFD + metformin (250 mg/kg b.w., positive control)
    • HFD + 5,7-DMF or KP extract (50 mg/kg b.w.)
    • HFD + 5,7-DMF or KP extract (100 mg/kg b.w.)
  • Administration: Test compounds are administered orally daily for the study duration.
  • Outcome Measures:
    • Weekly body weight measurement
    • Food efficiency ratio: (Body weight gain / Food intake) × 100
    • Terminal adipose tissue weights (epididymal, perirenal, mesenteric)
    • Adipocyte size by H&E staining of adipose tissue sections
    • Western blot analysis of adipose tissue for adipogenesis (PPAR-γ, C/EBPα), lipogenesis (SREBP1, FAS, ACC), and lipolysis (ATGL, HSL) markers [1]
In Vitro Anti-Cancer Mechanism Studies

The anti-cancer mechanisms of 5,7-DMF, particularly against hepatocellular carcinoma, can be investigated through the following protocol:

  • Cell Culture: Human HCC cell lines (e.g., HepG2, Huh7) are maintained in DMEM with 10% FBS at 37°C in 5% CO₂.
  • NF-κB/CCL2 Pathway Analysis:
    • Treat HCC cells with 5,7-DMF (10-100 μM) for 24h.
    • Extract proteins using RIPA buffer with protease and phosphatase inhibitors.
    • Perform Western blot for p-NF-κB p65, total NF-κB p65, and CCL2.
    • Confirm CCL2 secretion using ELISA (e.g., CUSABIO mouse CCL2 ELISA kit) [4].
  • CD8+ T Cell Co-culture:
    • Isolate CD8+ T cells from mouse spleen using magnetic bead separation.
    • Co-culture with 5,7-DMF-pretreated HCC cells in Transwell system.
    • Assess T cell infiltration by flow cytometry using CD8 and CD3 antibodies.
    • Measure IFN-γ production by ELISA as indicator of T cell activation [4].
  • Molecular Docking: Perform in silico analysis to confirm 5,7-DMF binding to NF-κB using AutoDock Vina or similar software [4].

Mechanisms of Action and Signaling Pathways

G cluster_obesity Anti-Obesity Mechanisms cluster_cancer Anti-Cancer Mechanisms cluster_neuro Neuroprotective Mechanisms cluster_cardio Cardiovascular Mechanisms 57 57 DMF This compound Adipogenesis Inhibition of Adipogenesis (PPAR-γ, C/EBPα ↓) DMF->Adipogenesis Lipogenesis Suppression of Lipogenesis (SREBP1, FAS, ACC ↓) DMF->Lipogenesis Lipolysis Activation of Lipolysis (ATGL, HSL ↑) DMF->Lipolysis NFkB NF-κB Pathway Inhibition DMF->NFkB Akkermansia A. muciniphila Upregulation (Gut Barrier Repair) DMF->Akkermansia AChE AChE/BChE Inhibition DMF->AChE Abeta Aβ Aggregation Reduction DMF->Abeta eNOS eNOS Activation (NO Production ↑) DMF->eNOS KChannel K+ Channel Activation DMF->KChannel CaInflux Ca2+ Influx Inhibition DMF->CaInflux Obesity Obesity Reduction Adipogenesis->Obesity Lipogenesis->Obesity Lipolysis->Obesity Cancer HCC Progression Inhibition CCL2 CCL2 Chemokine Downregulation NFkB->CCL2 CD8 Enhanced CD8+ T Cell Infiltration & Function CCL2->CD8 CD8->Cancer Akkermansia->Cancer Neuro Cognitive Improvement AChE->Neuro Abeta->Neuro Vasodilation Vasodilation eNOS->Vasodilation KChannel->Vasodilation CaInflux->Vasodilation

Diagram 1: Multi-Target Mechanisms of this compound. The diagram illustrates the four primary pharmacological pathways through which 5,7-DMF exerts its therapeutic effects, highlighting its polypharmacology profile.

The mechanistic studies reveal that 5,7-DMF exhibits a polypharmacology profile, simultaneously modulating multiple targets across different disease pathways. In obesity models, 5,7-DMF significantly downregulates key adipogenic transcription factors PPAR-γ and C/EBPα while suppressing lipogenic enzymes including SREBP1, FAS, and ACC [1]. Concurrently, it activates lipolytic enzymes ATGL and HSL, creating a comprehensive anti-obesity effect through both reduced fat storage and enhanced fat breakdown [1].

In cancer models, particularly hepatocellular carcinoma, 5,7-DMF demonstrates a dual mechanism involving both direct tumor suppression and immunomodulation. It directly inhibits the NF-κB signaling pathway, reducing phosphorylation of p65 subunit and subsequent downregulation of the chemokine CCL2, which is crucial for tumor immunosuppression [4]. Simultaneously, it enhances CD8+ T cell infiltration and function within the tumor microenvironment, effectively converting immunologically "cold" tumors to "hot" tumors [4]. Additionally, through gut-liver axis modulation, 5,7-DMF upregulates the beneficial gut bacterium Akkermansia muciniphila, which contributes to intestinal barrier repair and systemic antioxidant effects through glutathione regulation [4].

Analytical Methods and Pharmacokinetics

Quantitative Analysis Methods

Several validated methods are available for quantifying 5,7-DMF in plant material and biological samples:

  • TLC-Densitometry: Uses silica gel 60 GF₂₅₄ plates with toluene:chloroform:acetone:formic acid (5:4:1:0.2) mobile phase, detection at 265 nm [2].
  • HPLC-UV: Agilent systems with C18 columns, 0.5% acetic acid in water/acetonitrile gradient, flow rate 1.2 mL/min, detection at 254 nm [7].
  • LC-MS/MS: Most sensitive method with LLOQ of 2 ng/mL in mouse plasma using C18 column, acetonitrile/water with formic acid mobile phase, MRM detection [8].
Pharmacokinetic Profile

Table 3: Pharmacokinetic Parameters of this compound

Parameter Value in Mice Value in Roosters Experimental Conditions
Cₘₐₓ - 0.34-0.83 μg/mL Dose-dependent (100-200 mg/kg) [7]
Tₘₐₓ - 1.17-1.83 h Dose-dependent (100-200 mg/kg) [7]
T₁/₂ ~2.5 h 2.03-2.60 h Single oral administration [7] [8]
AUC - Dose-dependent increase Linear pharmacokinetics [7]
Tissue Distribution Liver > Kidney > Spleen > Heart > Lung - 10 mg/kg oral dose in mice [8]
Extraction Efficiency - 73.95-81.49% recovery Acetonitrile as optimal solvent [7]

The pharmacokinetic studies demonstrate that 5,7-DMF is rapidly absorbed with dose-dependent exposure, shows linear pharmacokinetics, and has a relatively short elimination half-life of approximately 2-3 hours across species [7] [8]. Tissue distribution analysis reveals significant hepatic accumulation, consistent with its observed effects against hepatocellular carcinoma [8]. For bioanalytical methods, acetonitrile provides optimal extraction efficiency (73.95-81.49% recovery) from plasma samples [7]. Stability studies indicate that 5,7-DMF remains stable in blood and plasma for up to two days when stored at -20°C, but significant degradation (84.3-92.6% remaining) occurs after seven days, necessitating prompt analysis [7].

Conclusion and Research Implications

References

Molecular Identity and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and identity information for 5,7-Dimethoxyflavone.

Property Description
Common Name This compound (5,7-DMF) [1]
Chemical Names Chrysin dimethyl ether; 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one [1] [2]
CAS Registry Number 21392-57-4 [1] [2] [3]
Chemical Formula C17H14O4 [1] [2] [3]
Average Molecular Weight 282.29 g/mol [1] [2] [3]
Natural Source Kaempferia parviflora (Black ginger) [4] [5] [6]
Compound Type Flavonoid (7-O-methylated flavone) [1]

Documented Biological Activities and Mechanisms

Preclinical studies have revealed that DMF exerts its effects through multiple signaling pathways and molecular targets.

Anti-Sarcopenic Activity in Aged Mice

Sarcopenia is an age-related disease characterized by the loss of muscle mass and function [4] [5]. In an 8-week study using 18-month-old mice, oral administration of DMF demonstrated a comprehensive anti-sarcopenic effect by simultaneously enhancing muscle protein synthesis and reducing protein degradation [4] [5].

f DMF Anti-Sarcopenia Mechanism cluster_synthesis Protein Synthesis cluster_degradation Inhibits Protein Degradation cluster_mitochondria Mitochondrial Biogenesis DMF DMF PI3K_Akt Stimulates PI3K/Akt pathway DMF->PI3K_Akt p_FoxO3 Phosphorylates FoxO3 (inactivates) DMF->p_FoxO3 PGC1a Upregulates PGC-1α DMF->PGC1a Reduced Inflammation Reduces TNF-α & IL-6 DMF->Reduced Inflammation Muscle Mass & Function Muscle Mass & Function mTOR Activates mTOR PI3K_Akt->mTOR p70S6K_4EBP1 Phosphorylates p70S6K & 4EBP1 mTOR->p70S6K_4EBP1 p70S6K_4EBP1->Muscle Mass & Function Ubiquitin Reduces E3 ubiquitin ligase (e.g., MuRF1) p_FoxO3->Ubiquitin Autophagy Suppresses autophagy-lysosomal genes p_FoxO3->Autophagy Ubiquitin->Muscle Mass & Function Autophagy->Muscle Mass & Function NRF1_TFAM Induces NRF1 & TFAM PGC1a->NRF1_TFAM mtDNA Increases mitochondrial DNA NRF1_TFAM->mtDNA mtDNA->Muscle Mass & Function Reduced Inflammation->Muscle Mass & Function

Activity Against Sarcopenic Obesity

Sarcopenic obesity involves the co-existence of excessive fat accumulation and progressive muscle loss [6]. A 2025 study demonstrated that in high-fat-diet-induced obese mice, DMF treatment over 8 weeks not only improved skeletal muscle mass and function but also significantly reduced body weight and fat mass [6]. The effects were mediated through PGC-1α-mediated pathways in both muscle and adipose tissues.

  • In Skeletal Muscle: DMF increased the expression of Ppargc1a and its isoform Ppargc1a4, promoting mitochondrial biogenesis and improving protein turnover via the PI3K/Akt/mTOR pathway [6].
  • In Adipose Tissue: DMF increased mitochondrial DNA content and the expression of thermogenic genes (e.g., UCP-1) in both subcutaneous and brown adipose tissues, enhancing energy expenditure [6].
Intestinal Barrier Reinforcement

DMF can reinforce the intestinal tight junction (TJ) barrier, which is crucial for preventing inflammation [7]. In human intestinal Caco-2 cells, DMF treatment:

  • Increased barrier integrity by elevating transepithelial electrical resistance and reducing permeability [7].
  • Promoted occludin translation via the mTOR pathway [7].
  • Reduced pore-forming claudin-2 by upregulating miR-16-5p, which silences Cldn2 mRNA [7].
Anti-Hepatocellular Carcinoma (HCC) Progression

A 2025 study reported that DMF inhibits hepatocellular carcinoma progression through a multi-faceted mechanism [8]. In a mouse model of HCC, DMF treatment reduced tumor number and size. The anti-tumor effect was found to be partially dependent on the gut microbiota and involved enhancing the body's immune response.

f DMF Anti-HCC Mechanism cluster_gut Gut-Liver Axis cluster_immune Tumor Microenvironment DMF DMF Akkermansia Increases Akkermansia muciniphila DMF->Akkermansia NF_kB Inhibits NF-κB p65 phosphorylation DMF->NF_kB HCC Progression Inhibited HCC Progression Inhibited Barrier Repairs Intestinal Barrier Akkermansia->Barrier Antioxidant Enhances Antioxidant Capacity Barrier->Antioxidant Antioxidant->HCC Progression Inhibited CCL2 Suppresses CCL2 expression NF_kB->CCL2 CD8 Enhances CD8+ T cell infiltration & function CCL2->CD8 CD8->HCC Progression Inhibited

Key Experimental Data from Preclinical Studies

The following tables summarize quantitative findings from animal studies on DMF.

Table 1: Anti-Sarcopenia Study in Aged Mice (18-month-old) [4] [5]

Experimental Parameter Young Control Aged Control Aged + DMF (25 mg/kg/day) Aged + DMF (50 mg/kg/day)
Administration Period 8 weeks 8 weeks 8 weeks 8 weeks
Grip Strength Baseline Decreased Stimulated Stimulated
Exercise Endurance Baseline Decreased Stimulated Stimulated
Muscle Mass & Volume Baseline Decreased Increased Increased
Key Pathway Effects - - ↑ PI3K/Akt/mTOR; ↑ PGC-1α; ↓ FoxO3; ↓ TNF-α/IL-6 ↑ PI3K/Akt/mTOR; ↑ PGC-1α; ↓ FoxO3; ↓ TNF-α/IL-6

Table 2: Anti-Sarcopenic Obesity Study in HFD-fed Mice [6]

Experimental Parameter Normal Diet (ND) High-Fat Diet (HFD) HFD + DMF (25 mg/kg/day) HFD + DMF (50 mg/kg/day)
HFD Feeding Period 14 weeks 14 weeks 14 weeks (DMF last 8 wks) 14 weeks (DMF last 8 wks)
Body Weight & Fat Mass Baseline Increased Reduced Reduced
Grip Strength & Endurance Baseline Decreased Enhanced Enhanced
Skeletal Muscle Mass Baseline Decreased Increased Increased

| Key Tissue Effects | - | - | Muscle: ↑ Ppargc1a/Ppargc1a4, ↑ Mitochondrial biogenesis. Fat: ↑ mtDNA, ↑ Thermogenesis. | Muscle: ↑ Ppargc1a/Ppargc1a4, ↑ Mitochondrial biogenesis. Fat: ↑ mtDNA, ↑ Thermogenesis. |

Table 3: Anti-Hepatocellular Carcinoma Study in a Mouse Model [8]

Experimental Parameter Control HCC Model HCC + DMF (40 mg/kg/day) HCC + DMF (80 mg/kg/day)
Treatment Period Not specified Not specified Not specified Not specified
Number of Tumors Normal Increased Reduced Reduced
Largest Tumor Size Normal Increased Reduced Reduced
Liver-to-Body Weight Ratio Normal Increased Improved Improved
Key Mechanistic Findings - - A. muciniphila; ↓ NF-κB/CCL2; ↑ CD8+ T cell infiltration. A. muciniphila; ↓ NF-κB/CCL2; ↑ CD8+ T cell infiltration.

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies.

In Vivo Dosing and Assessment (Sarcopenia & Sarcopenic Obesity)
  • Animal Models: C57BL/6J mice (18-month-old for aging model [5]; 4-week-old males fed a High-Fat Diet for 14 weeks for obesity model [6]).
  • DMF Administration: DMF was administered daily via oral gavage for 8 weeks. Doses of 25 mg·kg⁻¹·day⁻¹ and 50 mg·kg⁻¹·day⁻¹ are well-characterized [5] [6]. The compound was dissolved in saline or similar vehicle.
  • Functional Assessments:
    • Grip Strength: Measured using a grip strength meter.
    • Exercise Endurance: Assessed via treadmill running tests until exhaustion.
  • Tissue Collection: After sacrifice, muscles (gastrocnemius, tibialis anterior, extensor digitorum longus, soleus) and adipose tissues are dissected, weighed, and stored for molecular analysis [5] [6].
Molecular Biology Techniques
  • Protein Synthesis/Degradation Pathways: Analyze the PI3K/Akt/mTOR and FoxO3 pathways by Western blot using specific antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, p70S6K, 4EBP1, and FoxO3 [5] [6].
  • Mitochondrial Biogenesis: Evaluate mRNA expression of Ppargc1a, Nrf1, and Tfam via quantitative real-time PCR (qRT-PCR). Relative mitochondrial DNA content can be measured [4] [5].
  • Inflammation Markers: Measure serum levels of TNF-α and IL-6 using ELISA kits. Their mRNA levels in muscle tissue can also be quantified by qRT-PCR [4] [5].

Additional Pharmacological Activities

Beyond the primary areas above, DMF is reported to have other biological activities relevant to drug development:

  • Cytochrome P450 Inhibition: DMF is an inhibitor of cytochrome P450 (CYP) 3As and a potent Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitor [9]. This suggests a potential for drug-drug interactions.
  • Cytotoxicity: Some synthetic amino and nitro derivatives of DMF have shown strong cytotoxicity against the KB (human oral cavity carcinoma) cell line, indicating that its core structure is a valuable template for medicinal chemistry [10].

References

5 7-dimethoxyflavone basic research overview

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities & Quantitative Data

Primary Area of Action Observed Effect / Mechanism Experimental System Key Quantitative Outcomes / Potency
Anti-cancer & Immunomodulation Inhibits HCC progression via gut-liver axis [1] DEN/CCl4-induced HCC mouse model ↓ Tumor number & size; ↑ liver function; ↑ CD8+ T cell infiltration
Inhibits NF-κB / CCL2 pathway [1] HCC cells (transcriptome, molecular docking) ↓ Phospho-p65; ↓ CCL2 expression
BCRP (ABCG2) transporter inhibition [2] [3] MDCK/Bcrp1 cells; Caco-2 cells IC50: Potent inhibitor [citations:9]; ↑ intestinal drug absorption [3]
Induces melanogenesis [4] B16F10 melanoma cells ↑ Melanin content; cAMP-dependent signaling
Neuroprotection Multi-target activity for Alzheimer's [5] [6] LPS-induced memory-impaired mice; in silico prediction Predicted targets: GABRA1, GABRG2, 5-HT2A, 5-HT2C [5]; ↑ BDNF; ↓ Aβ, IL-1β, IL-6, TNF-α [5]
Cholinesterase inhibition & anti-Aβ [6] In vitro assays AChE/BChE inhibition; hindered Aβ aggregation & fibril destabilization [6]
Metabolic & Muscular Health Attenuates sarcopenic obesity [7] HFD-induced obese mouse model ↓ Body weight, fat mass; ↑ grip strength, endurance; ↑ mitochondrial biogenesis (PGC-1α)
Anti-obesity & anti-inflammatory [2] HFD-induced obese mice; in vitro models ↓ Body weight; ↓ CYP3A protein levels; anti-inflammatory effects
Gut Barrier Integrity Enhances intestinal tight junction [8] Human intestinal Caco-2 cells ↑ Transepithelial resistance; ↓ dextran permeability; ↑ occludin; ↓ claudin-2

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of critical methodologies used in the cited studies.

In Vitro Anti-cancer and Immunomodulatory Assays
  • Cell Viability (MTT Assay):

    • Procedure: Seed cells (e.g., HCT-15, A549) in 96-well plates. After adherence, treat with DMF at varying concentrations (e.g., 0-100 µM) for 24-72 hours. Add MTT reagent and incubate. Dissolve formed formazan crystals with DMSO and measure absorbance at 570 nm [9].
    • Analysis: Calculate IC50 values using non-linear regression.
  • Western Blot Analysis:

    • Procedure: Lyse cells in RIPA buffer. Separate proteins via SDS-PAGE, transfer to PVDF membrane, and block. Incubate with primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-CCL2 [1], or anti-PI3K, p-Akt, mTOR [7]) overnight. Incubate with HRP-conjugated secondary antibody and detect using chemiluminescence [1] [7].
    • Key Findings: DMF treatment inhibited NF-κB p65 phosphorylation and downregulated CCL2 in HCC cells [1]. It modulated the PI3K/Akt/mTOR pathway in muscle cells [7].
  • Flow Cytometry for Immune Cell Profiling:

    • Procedure: Prepare single-cell suspension from tumor tissue. Stain cells with fluorescently labeled antibodies (e.g., anti-CD8a). Analyze stained cells using a flow cytometer [1].
    • Key Findings: DMF treatment enhanced the infiltration and immunity of CD8+ T cells in hepatocellular carcinoma tissue [1].
In Vivo Models for Efficacy Evaluation
  • Hepatocellular Carcinoma (HCC) Model [1]:

    • Induction: Inject male C57BL/6J mice intraperitoneally with DEN (25 mg/kg) on postnatal day 14. From week 4, administer CCl4 (0.5 mL/kg, i.p., diluted in mineral oil) weekly for 12 weeks.
    • DMF Treatment: After 2 weeks of DEN initiation, administer DMF (40 or 80 mg/kg/day) via oral gavage.
    • Endpoint Assessments: Count tumor numbers, measure tumor size, analyze serum biochemical markers (ALT, AST), and perform liver histology (H&E staining).
  • Sarcopenic Obesity Model [7]:

    • Induction: Feed 4-week-old male C57BL/6J mice a High-Fat Diet (HFD, 60% kcal from fat) for 14 weeks.
    • DMF Treatment: After 6 weeks of HFD, administer DMF (25 or 50 mg/kg/day) via oral gavage for the remaining 8 weeks.
    • Endpoint Assessments: Measure body weight, body composition (micro-CT), grip strength, and running endurance. Analyze tissues via qPCR, Western blot, and histology.

Mechanism of Action and Signaling Pathways

The following diagram synthesizes the core signaling pathways modulated by DMF across different biological contexts, as revealed by the cited research:

G cluster_gut Gut-Liver Axis cluster_nfkb NF-κB / CCL2 Pathway cluster_mito PGC-1α / Mitochondrial Function cluster_neuro Neuroprotection DMF 5,7-Dimethoxyflavone (DMF) NFkB DMF binds & inhibits NF-κB p65 phosphorylation DMF->NFkB PGC1a ↑ PGC-1α Expression DMF->PGC1a GABA GABAA Receptor Modulation (predicted) DMF->GABA In Silico Prediction ABeta ↓ Aβ Aggregation & Fibril Destabilization DMF->ABeta AChE AChE / BChE Inhibition DMF->AChE Akkk Akkk DMF->Akkk Oral Administration Akk ↑ Akkermansia muciniphila GutBarrier Intestinal Barrier Repair (↑ Occludin, ↓ Claudin-2) Akk->GutBarrier GSH ↑ Antioxidant Capacity (Glutathione) GutBarrier->GSH CD8 ↑ CD8+ T Cell Infiltration & Function GSH->CD8 Contributes to CCL2 ↓ CCL2 Expression NFkB->CCL2 CCL2->CD8 Reduces chemokine -mediated suppression HCC Inhibition of HCC Progression CD8->HCC Leads to CD8->HCC MitoBio Mitochondrial Biogenesis PGC1a->MitoBio ProteinTurnover Improved Protein Turnover (PI3K/Akt/mTOR) PGC1a->ProteinTurnover Thermogenesis Adipose Tissue Thermogenesis (UCP-1, PRDM16) PGC1a->Thermogenesis Muscle ↑ Skeletal Muscle Mass & Function MitoBio->Muscle Leads to MitoBio->Muscle ProteinTurnover->Muscle FatRed ↓ Fat Mass Thermogenesis->FatRed Leads to Thermogenesis->FatRed BDNF ↑ BDNF Level GABA->BDNF Cognit Cognitive Improvement (↓ Inflammation, ↑ Neurotransmission) GABA->Cognit ABeta->Cognit BDNF->Cognit AChE->Cognit

This diagram illustrates the multi-target and multi-system nature of DMF's biological activity, underpinning its potential therapeutic value.

Research Implications and Future Directions

The body of evidence indicates DMF is a promising multi-target phytochemical. Its ability to simultaneously modulate the gut-liver axis, immune response, mitochondrial biogenesis, and neural signaling pathways supports its potential for treating complex diseases like cancer, sarcopenic obesity, and neurodegenerative disorders [1] [5] [7].

Key future directions include:

  • Clinical Translation: The current evidence is primarily preclinical. Rigorous human clinical trials are essential to confirm efficacy and safety [10].
  • Drug-Drug Interactions: As a potent inhibitor of BCRP and CYP450 enzymes [2] [3], DMF has a high potential for herb-drug interactions, requiring careful investigation in a clinical setting.
  • Formulation Development: Improving the aqueous solubility and bioavailability of DMF is crucial for its pharmaceutical development [2].

References

5 7-dimethoxyflavone HPLC analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5,7-Dimethoxyflavone

This compound (5,7-DMF) is a major bioactive polymethoxyflavone found in Kaempferia parviflora (Thai ginseng) and other medicinal plants [1] [2]. Research has revealed diverse pharmacological activities including chemopreventive properties against carcinogen-induced DNA damage, enhancement of TRAIL-induced apoptosis in cancer cells, and potent inhibition of the efflux transporter Breast Cancer Resistance Protein (BCRP) [1]. More recently, studies have demonstrated its potential in suppressing sarcopenia by improving protein turnover and mitochondrial function in aged mice [3], and enhancing intestinal barrier function by regulating tight junction proteins [4]. The growing interest in these therapeutic applications has created a need for reliable analytical methods to quantify 5,7-DMF in various matrices.

HPLC Method Development

Initial Method Selection and Conditions

Based on the literature, reverse-phase HPLC is the most suitable approach for 5,7-DMF analysis due to its favorable retention and resolution characteristics for flavonoid compounds [5].

Table 1: Initial HPLC Conditions for 5,7-DMF Analysis

Parameter Recommended Conditions
HPLC Type Reversed-Phase
Column C18 (e.g., 150-250 mm × 4.6 mm, 5 µm) [2] [6]
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% acid (e.g., TFA, formic, or acetic) [7] [6]
Flow Rate 1.0 - 1.2 mL/min [8] [6]
Column Temperature 30 - 40°C [7] [6]
Detection Wavelength 254 - 265 nm [8] [2]
Injection Volume 10 - 20 µL [8] [7]
Sample Preparation Procedures

Plant Material Extraction:

  • Powder dried Kaempferia parviflora rhizomes [2].
  • Exhaustively extract using 95% ethanol in a Soxhlet apparatus [2].
  • Filter the extract and evaporate to dryness under vacuum [2].
  • Reconstitute the dry extract in an appropriate solvent (e.g., ethanol or methanol) to a concentration of approximately 2 mg/mL for analysis [2].

Plasma/ Biological Fluid Extraction:

  • Use protein precipitation with acetonitrile (ACN) for sample clean-up [1] [8].
  • Vortexmix the plasma sample with ACN (e.g., 1:3 ratio) [1].
  • Centrifuge at high speed (e.g., 13,000 × g for 10 minutes) [1].
  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen [1].
  • Reconstitute the residue in the mobile phase or a compatible solvent for HPLC injection [1]. Research indicates that acetonitrile provides superior recovery rates (~77.5%) for 5,7-DMF from plasma compared to ethyl acetate or solvent mixtures [8].

The following workflow summarizes the key stages of the HPLC analysis method for 5,7-DMF:

G Start Start Method Development Sample Sample Preparation Start->Sample Column Column & Mobile Phase C18 Column ACN/Water + 0.1% Acid Sample->Column Detection Detection UV at 254-265 nm Column->Detection Validation Method Validation Detection->Validation Application Application to Samples Validation->Application

Analytical Method Validation

For regulatory acceptance and reliable results, the analytical method must be validated according to International Conference on Harmonization (ICH) guidelines [7] [5].

Table 2: Validation Parameters and Typical Results for 5,7-DMF HPLC Analysis

Validation Parameter Acceptance Criteria Typical Performance for 5,7-DMF
Linearity R² ≥ 0.99 [7] R² > 0.9993 achievable [6]
Range - 0.5 - 100 µg/mL [8]
Precision (Repeatability) RSD < 2% [7] RSD ~1.5-1.9% [2]
Accuracy (Recovery) Bias < 5% [7] 95.5% - 99.5% recovery [6]
LOD (Limit of Detection) Signal/Noise ≥ 3 [8] ~0.5 µg/mL (HPLC-UV) [8]
LOQ (Limit of Quantification) Signal/Noise ≥ 10 [8] ~1-2 µg/mL (HPLC-UV) [8]
Specificity No interference from excipients Baseline separation achieved [2]

Specificity is confirmed by the baseline separation of 5,7-DMF from other methoxyflavones (like TMF and PMF) and matrix components, demonstrating no interference at the retention time of the analyte [2]. Robustness should be tested by introducing deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic modifier).

Applications in Research

The developed and validated HPLC method has been successfully applied in various scientific studies:

1. Pharmacokinetic Studies:

  • A sensitive LC-MS/MS method with LLOQ of 2 ng/mL was developed for mouse plasma, revealing extensive tissue distribution of 5,7-DMF after administration [1].
  • In roosters, 5,7-DMF showed rapid absorption (T~max~ 1.17-1.83 hours) and dose-dependent pharmacokinetics following oral administration of KP extract [8].

2. Quality Control of Herbal Materials:

  • The 5,7-DMF content in K. parviflora rhizomes from different sources in Thailand was quantified at approximately 2.15 ± 0.64 g/100 g of dry rhizome using TLC-densitometry [2].
  • HPLC methods ensure batch-to-batch consistency and authentication of herbal raw materials [2].

3. Stability Studies:

  • 5,7-DMF demonstrates high stability in blood and plasma over two days (96.6-100% recovery) but shows significant degradation (84.3-92.6%) after seven days of storage at -20°C [8].
  • Stability assessments inform proper sample handling and storage procedures for accurate analysis [8].

Troubleshooting and Technical Notes

  • Peak Tailing: Often caused by secondary interactions with residual silanols. Can be mitigated by using acidic mobile phase modifiers (TFA, formic acid) at 0.1% concentration [7].
  • Retention Time Shift: Ensure mobile phase degassing and consistent column temperature. Allow sufficient equilibration time between gradient runs [5].
  • Low Recovery: Acetonitrile is the most effective solvent for extracting 5,7-DMF from biological matrices, yielding recovery rates >77% [8].
  • Sample Stability: For long-term storage of samples and standards, keep at -80°C and protect from light. Avoid repeated freeze-thaw cycles [1].

Conclusion

The HPLC analytical methods presented provide robust and reliable protocols for the quantification of this compound in plant materials and biological samples. The method's validation ensures accuracy, precision, and specificity, making it suitable for pharmacokinetic studies, quality control of herbal products, and stability testing. The applications demonstrate its critical role in advancing research on this promising bioactive flavonoid.

References

how to administer 5 7-dimethoxyflavone in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Administration Protocols and Key Parameters

The following table summarizes the primary methods for in vivo administration of 5,7-DMF, as established in recent scientific literature.

Administration Method Common Formulation Typical Dosage Dosing Regimen Reported Outcomes
Oral Gavage Suspension in saline [1] or 4% Tween 80 aqueous solution [2] 25 mg/kg/day [1] [3] Once daily for 8 weeks [1] [3] Improved muscle mass and function in aged mice [1]; Attenuated sarcopenic obesity in HFD-fed mice [3]
Oral Gavage Suspension in saline [4] 40 mg/kg/day [4] Once daily for a study-specific duration [4] Inhibited hepatocellular carcinoma (HCC) progression in mice [4]
Oral Gavage Suspension in saline [4] 80 mg/kg/day [4] Once daily for a study-specific duration [4] Inhibited hepatocellular carcinoma (HCC) progression in mice [4]
Oral Gavage Suspension in 4% Tween 80 [2] 50 mg/kg [2] Once daily for 60 days [2] Demonstrated antidiabetic and hypolipidemic effects in STZ-induced diabetic rats [2]
Oral Gavage Suspension in 4% Tween 80 [2] 100 mg/kg [2] Once daily for 60 days [2] Demonstrated antidiabetic and hypolipidemic effects in STZ-induced diabetic rats [2]
Single Oral Administration Solution or suspension (vehicle not specified) [5] [6] 10 mg/kg [5] [6] Single dose for pharmacokinetic studies [5] [6] Used for establishing baseline PK parameters (Cmax, half-life, AUC) and tissue distribution [5]

Detailed Experimental Methodologies

Protocol 1: Chronic Administration for Disease Models

This protocol is adapted from studies on sarcopenia and hepatocellular carcinoma [4] [1] [3].

  • Test System: C57BL/6J mice (commonly 18-month-old for aged models or 4-week-old for diet-induced models).
  • Test Compound: 5,7-DMF, purity ≥ 99% [4].
  • Formulation: Suspend 5,7-DMF powder in sterile saline [4] [1] [3] or a 4% (v/v) Tween 80 aqueous solution [2]. Vortex and/or sonicate the mixture to achieve a homogeneous suspension before administration.
  • Dosage and Regimen:
    • Low Dose: 25 mg/kg/day [1] [3]
    • Medium Dose: 40-50 mg/kg/day [4] [2]
    • High Dose: 50-80 mg/kg/day [4] [2]
  • Administration:
    • Administer via oral gavage once daily.
    • Treatment duration in chronic studies typically ranges from 8 to 12 weeks.
    • Control groups receive an equivalent volume of the vehicle alone.
Protocol 2: Single-Dose Pharmacokinetic Study

This protocol is used to characterize the absorption and distribution of 5,7-DMF [5] [6].

  • Test System: Mice.
  • Formulation: Information on the vehicle for PK studies is not explicitly detailed in the searched results.
  • Dosage: A single dose of 10 mg/kg is administered via oral gavage [5] [6].
  • Sample Collection:
    • Collect blood plasma/serum and tissues (e.g., liver, kidney, brain, intestine, muscle, fat) at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) [5].
  • Bioanalysis:
    • Quantify 5,7-DMF concentrations using a validated LC-MS/MS method [6].
    • The method should have a low lower limit of quantification (LLOQ of 2 ng/mL is reported) for accurate terminal phase capture [6].

Pharmacokinetic and Pharmacodynamic Insights

Understanding the compound's behavior in the body is crucial for designing effective studies.

Pharmacokinetic Profile

A single 10 mg/kg oral dose in mice reveals [5]:

  • Rapid Absorption: Peak plasma concentrations ((C_{max})) are reached within 30 minutes.
  • Extensive Tissue Distribution: The compound is widely distributed, with most tissues showing higher (C_{max}) than plasma. The highest concentrations are found in the gut, liver, and kidney. It also demonstrates significant penetration into the brain.
  • Key PK Parameters:
    • (C_{max}): 1870 ± 1190 ng/mL
    • (AUC_t): 532 ± 165 h·ng/mL
    • Terminal half-life ((t_{1/2})): 3.40 ± 2.80 hours
Mechanism of Action and Key Pathways

The diagrams below summarize the primary molecular mechanisms of 5,7-DMF identified in preclinical models.

G cluster_muscle Skeletal Muscle cluster_liver Liver / Cancer Models DMF 5,7-DMF Administration PI3K_Akt Activates PI3K/Akt signaling DMF->PI3K_Akt PGC1a Upregulates PGC-1α DMF->PGC1a NFkB Inhibits NF-κB activation DMF->NFkB Akkermansia ↑ Akkermansia muciniphila DMF->Akkermansia mTOR Stimulates mTOR pathway PI3K_Akt->mTOR FoxO3 Inhibits FoxO3 phosphorylation PI3K_Akt->FoxO3 ProteinSynthesis ↑ Protein Synthesis mTOR->ProteinSynthesis ProteinDegradation ↓ Protein Degradation FoxO3->ProteinDegradation MitochondrialBiogenesis ↑ Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis CCL2 Downregulates CCL2 NFkB->CCL2 CD8_Infiltration ↑ CD8+ T-cell Infiltration CCL2->CD8_Infiltration GutBarrier Improves Intestinal Barrier Function Akkermansia->GutBarrier

Critical Considerations for Experimental Design

  • Vehicle Selection: For chronic studies, saline or 4% Tween 80 are well-tolerated. For in vitro stock solutions, DMSO is commonly used at high concentrations (e.g., 100 mg/mL) [7], but appropriate dilution into aqueous vehicles is necessary for in vivo dosing to avoid toxicity.
  • Dosage Justification: The 25-50 mg/kg/day range is effective for chronic metabolic and muscle-related conditions, while higher doses (80-100 mg/kg) may be required for robust anti-tumor efficacy.
  • Tissue Collection: Based on PK data, collect tissues of interest within 30 minutes to 4 hours post-final dose for maximum compound levels, ensuring pharmacologically relevant exposure at the target site [5].

I hope these detailed application notes assist in your research planning. Should you require further clarification on specific methodologies, please feel free to ask.

References

Comprehensive Application Notes and Protocols for 5,7-Dimethoxyflavone (5,7-DMF) in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5,7-Dimethoxyflavone

This compound (5,7-DMF) is a natural methylated flavonoid isolated from Kaempferia parviflora with demonstrated anticancer properties across multiple cancer types. Compared to non-methylated flavonoids, 5,7-DMF exhibits enhanced metabolic stability and greater potency, making it a promising candidate for therapeutic development [1]. These application notes provide standardized protocols for evaluating 5,7-DMF in various experimental models, from in vitro cell culture to in vivo animal studies.

Key Biological Activities and Mechanisms of Action

Anticancer Mechanisms

5,7-DMF exerts multifaceted anticancer effects through several interconnected pathways:

  • Induction of Oxidative Stress: Triggers reactive oxygen species (ROS) production and reduces mitochondrial membrane potential (ΔΨm) [1]
  • Cell Cycle Arrest: Promotes accumulation of cells in Sub-G1 phase and G1 arrest [1]
  • Apoptosis Activation: Induces nuclear fragmentation and caspase-mediated cell death [1]
  • Immunomodulation: Enhances CD8+ T cell infiltration and function in tumor microenvironment [2]
  • NF-κB Pathway Inhibition: Suppresses NF-κB p65 phosphorylation and downstream CCL2 expression [2]
  • Gut Microbiota Modulation: Increases beneficial Akkermansia muciniphila abundance, improving intestinal barrier function [2]
Additional Therapeutic Activities

Beyond direct anticancer effects, 5,7-DMF demonstrates:

  • Anti-sarcopenic effects through PI3K-Akt-mTOR pathway activation and mitochondrial biogenesis [3]
  • Anti-inflammatory properties via reduction of TNF-α and IL-6 [3]

Experimental Protocols

In Vitro Cell Culture Treatment Protocols

Table 1: Standard In Vitro Treatment Parameters for 5,7-DMF

Parameter Hepatocellular Carcinoma (HepG2) General Cell Culture 3D Spheroid Models
IC₅₀ Value 25 µM [1] 10-50 µM [1] 25-100 µM [4]
Treatment Duration 24-72 hours [1] 24-96 hours [1] 1-30 days [4]
Stock Solution DMSO [1] DMSO [1] Ethanol (100× concentrate) [4]
Vehicle Control DMSO (≤0.1%) [1] DMSO (≤0.1%) [1] Ethanol (≤1%) [4]
Cell Density 2×10⁵ cells/well (6-well plate) [1] 2×10⁵ cells/well (6-well plate) [1] 500-5000 cells/well (96-well plate) [4]
3.1.1. Basic 2D Cell Culture Protocol

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)
  • Complete culture medium (RPMI-1640 or DMEM with 10% FBS)
  • 5,7-DMF (Sigma-Aldrich, Cat# HY-N5011 from MedChemExpress) [2] [1]
  • DMSO (Sigma-Aldrich) [1]
  • Cell culture plates and standard lab equipment

Procedure:

  • Cell Seeding: Seed cells at appropriate density (2×10⁵ cells/well for 6-well plates) and allow to adhere for 24 hours [1]
  • Drug Preparation: Prepare 10-100 mM stock solution of 5,7-DMF in DMSO and store at -20°C [1]
  • Treatment: Dilute stock solution in culture medium to achieve final concentrations (typically 10-50 µM)
  • Incubation: Treat cells for desired duration (24-72 hours) at 37°C, 5% CO₂ [1]
  • Assessment: Proceed with downstream analyses (MTT, flow cytometry, etc.)
3.1.2. 3D Spheroid Culture Protocol

Materials:

  • U-bottom, cell-repellent surface 96-well plates (Greiner Bio-One) [4]
  • MCF-7 or other cancer cells
  • Phenol red-free DMEM with 10% FBS, insulin, and estradiol [4]

Procedure:

  • Cell Seeding: Seed 500-5000 cells/well in 200 µL medium [4]
  • Centrifugation: Centrifuge plates at 1000 RPM for 5 minutes to aggregate cells [4]
  • Spheroid Formation: Incubate for 3-4 days until spheroids form [4]
  • Medium Change: Carefully remove 75% of medium every 2 days and add fresh medium [4]
  • Drug Treatment: Add 5,7-DMF after spheroid formation, refresh with treatment medium every 2 days [4]
  • Monitoring: Culture can be maintained for over 30 days, with imaging every 2-3 days [4]
In Vivo Animal Model Protocols

Table 2: In Vivo Administration Parameters for 5,7-DMF

Parameter HCC Mouse Model Sarcopenia Model General Pharmacology
Animal Strain C57BL/6J mice [2] C57BL/6J mice (18-month old) [3] C57BL/6J mice [2]
Dosage 40-80 mg·kg⁻¹·day⁻¹ [2] 25-50 mg·kg⁻¹·day⁻¹ [3] 25-80 mg·kg⁻¹·day⁻¹ [2] [3]
Administration Route Oral gavage [2] Oral gavage [3] Oral gavage [2] [3]
Treatment Duration 12-16 weeks [2] 8 weeks [3] 8-16 weeks [2] [3]
Vehicle Saline or carboxymethyl cellulose [2] Saline [3] Saline [2] [3]
3.2.1. Hepatocellular Carcinoma (HCC) Model

HCC Induction and Treatment:

  • Model Induction: Administer single intraperitoneal injection of DEN (25 mg·kg⁻¹) to postnatal day 14 mice, followed by weekly CCl₄ injections (0.5 mL·kg⁻¹, 1:10 in mineral oil) for 12 weeks [2]
  • DMF Treatment: Begin 5,7-DMF administration (40-80 mg·kg⁻¹·day⁻¹) via oral gavage after 2 weeks of DEN initiation [2]
  • Monitoring: Assess tumor number, size, liver-to-body ratio, and serum biochemical markers [2]
  • Endpoint Analysis: Collect tissues for histology, immunohistochemistry, and molecular analyses [2]

Assessment Methodologies

Cell Viability and Cytotoxicity Assays

MTT Assay Protocol:

  • Seed cells in 96-well plates (5×10³ - 1×10⁴ cells/well)
  • Treat with 5,7-DMF for 24-72 hours
  • Add MTT solution (0.5 mg/mL final concentration) and incubate 2-4 hours
  • Dissolve formazan crystals with DMSO
  • Measure absorbance at 570 nm [1]

ATP-based Viability Assay:

  • Treat cells with 5,7-DMF in white-walled 96-well plates
  • Equilibrate plates to room temperature
  • Add CellTiter-Glo reagent and mix for 2 minutes
  • Incubate 10 minutes at room temperature
  • Measure luminescence [5]
Apoptosis and Cell Cycle Analysis

Flow Cytometry Protocol:

  • Cell Harvest: Collect 2×10⁵ cells/treatment condition
  • Fixation: Use 70% ethanol at -20°C for cell cycle or proceed directly for apoptosis
  • Staining:
    • For cell cycle: Resuspend in PBS containing PI (40 μg/mL), RNase A (0.1 mg/mL), and Triton X-100 (0.1%)
    • For apoptosis: Use Annexin V/PI staining kit
  • Incubation: 30 minutes at 37°C in dark
  • Analysis: Analyze by flow cytometry within 1 hour [1]
Intracellular ROS and Mitochondrial Membrane Potential

DCFH-DA ROS Detection:

  • Treat cells with 25 μM 5,7-DMF for 6-72 hours
  • Harvest and wash twice with PBS
  • Resuspend in 500 μL DCFH-DA (10 μM)
  • Incubate 30 minutes at 37°C in dark
  • Analyze immediately by flow cytometry [1]

Mitochondrial Membrane Potential (ΔΨm):

  • Treat cells with 25 μM 5,7-DMF for 6-72 hours
  • Harvest and wash with PBS
  • Stain with DiOC₆ (1 μmol/L) for 30 minutes at 37°C
  • Analyze by flow cytometry [1]

Signaling Pathway Analysis

The diagram below illustrates the key molecular targets and pathways modulated by 5,7-DMF treatment:

G cluster_gut Gut-Liver Axis cluster_immune Immune Modulation cluster_signaling Signaling Pathways DMF DMF A_muciniphila Akkermansia muciniphila DMF->A_muciniphila NFkB NF-κB Inhibition DMF->NFkB PI3K_Akt PI3K-Akt Activation DMF->PI3K_Akt ROS ROS Generation DMF->ROS Gut_Barrier Intestinal Barrier Repair A_muciniphila->Gut_Barrier GSH Glutathione Regulation Gut_Barrier->GSH CD8_Tcell CD8+ T Cell Infiltration IFN_gamma IFN-γ Expression CD8_Tcell->IFN_gamma CCL2 CCL2 Downregulation NFkB->CCL2 CCL2->CD8_Tcell mTOR mTOR-p70S6K Activation PI3K_Akt->mTOR FoxO3 FoxO3 Phosphorylation PI3K_Akt->FoxO3 Apoptosis Apoptosis Induction mTOR->Apoptosis Inhibition FoxO3->Apoptosis Inhibition PGC1a PGC-1α Upregulation MMP Reduced Mitochondrial Membrane Potential PGC1a->MMP Restoration subcluster subcluster cluster_cellular cluster_cellular ROS->MMP Cell_Cycle G1/Sub-G1 Cell Cycle Arrest ROS->Cell_Cycle ROS->Apoptosis

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 3: Troubleshooting Guide for 5,7-DMF Experiments

Problem Possible Cause Solution
Poor solubility Limited aqueous solubility Use DMSO stock ≤0.1% final concentration; sonicate if necessary [1]
Variable efficacy between cell lines Differential metabolic activity Perform dose-response curve (10-50 µM) for each cell line [1]
Inconsistent in vivo results Gut microbiota variations Control microbiome with standardized housing or use germ-free models [2]
Rapid degradation Chemical instability Prepare fresh solutions weekly; store at -20°C protected from light [1]
Low spheroid penetration Poor drug diffusion in 3D models Increase treatment duration; use higher concentrations (50-100 µM) [4]
Optimization Recommendations
  • Dose-Response Validation: Always establish cell line-specific IC₅₀ values as they can vary significantly [1]
  • Time-Course Analysis: Include multiple time points (6-72 hours) to capture dynamic responses [1]
  • Combination Studies: Consider synergistic approaches with immunotherapies given 5,7-DMF's effects on CD8+ T cells [2]
  • Microbiome Considerations: For in vivo studies, monitor or control gut microbiota as it contributes significantly to 5,7-DMF efficacy [2]

Conclusion

These application notes provide comprehensive protocols for investigating 5,7-DMF in cancer research models. The compound's multimodal mechanism of action, affecting both cancer cells directly and the tumor microenvironment indirectly, makes it particularly interesting for therapeutic development. Following these standardized protocols will enhance reproducibility and enable more direct comparisons across research studies.

References

Application Notes: Molecular Docking & Mechanistic Studies of 5,7-Dimethoxyflavone for Alzheimer's Disease

Author: Smolecule Technical Support Team. Date: February 2026

These notes provide a consolidated guide for researchers aiming to study the multi-target mechanisms of natural flavonoids like DMF, from initial in silico prediction to key in vitro and in vivo validation experiments.

Molecular Docking Profiles of DMF and Analogs

The table below summarizes quantitative data from molecular docking studies, highlighting the binding interactions and key targets for DMF and its analog, 5,7,4'-Trimethoxyflavone (TMF) [1] [2].

Compound Predicted Protein Targets Binding Affinity (kcal/mol) Key Interacting Residues Primary Proposed Role in AD
5,7-Dimethoxyflavone (DMF) GABRA1 (GABA~A~ receptor, α1 subunit) -9.40 His102, Tyr160 [1] Modulation of GABAergic neurotransmission [1]
GABRG2 (GABA~A~ receptor, γ2 subunit) -9.40 His102, Tyr160 [1] Modulation of GABAergic neurotransmission [1]
5-HT~2A~ (Serotonin receptor) Information Missing Information Missing Modulation of serotonergic neurotransmission [1]
5-HT~2C~ (Serotonin receptor) Information Missing Information Missing Modulation of serotonergic neurotransmission [1]
5,7,4'-Trimethoxyflavone (TMF) 5-HT~2A~ (Serotonin receptor) -9.30 Ser159, Ser242 [1] Modulation of serotonergic neurotransmission [1]
5-HT~2B~ (Serotonin receptor) Information Missing Information Missing Modulation of serotonergic neurotransmission [1]
5-HT~2C~ (Serotonin receptor) Information Missing Information Missing Modulation of serotonergic neurotransmission [1]
GABRG2 (GABA~A~ receptor, γ2 subunit) Information Missing Information Missing Modulation of GABAergic neurotransmission [1]
Experimental Protocols for Validation

1. In Silico Target Prediction and Molecular Docking

  • Objective: To computationally predict and characterize the interaction between DMF and key neuronal protein targets.
  • Methodology:
    • Target Prediction: Employ a Ligand-based target prediction model. Build a training set from public databases (e.g., KEGG Pathway, ChEMBL) containing active and inactive compounds against proteins in nervous system pathways. Use MACCS keys as chemical descriptors and a Random Forest algorithm for machine learning classification [1] [2].
    • Molecular Docking: Perform docking simulations using software like PyRx. Visualize and analyze the resulting pose and interaction networks (e.g., hydrogen bonds, hydrophobic interactions) with a tool like Discovery Studio Visualizer or PyMOL. Validate the docking protocol by re-docking a known native ligand and comparing the binding poses [1] [2].

2. In Vitro Assessment of Anti-Aggregation Activity

  • Objective: To evaluate the ability of DMF and analogs to inhibit and destabilize Amyloid-beta (Aβ) fibrils.
  • Methodology:
    • Aβ Aggregation Assay: Incubate Aβ~1-42~ peptides (e.g., at 37°C under agitation) with or without the test compound (DMF/TMF). Use Thioflavin T (ThT) fluorescence to monitor the kinetics of fibril formation over time [3].
    • Fibril Destabilization Assay: Pre-form Aβ~1-42~ fibrils, then incubate with the test compounds. Measure the reduction in ThT fluorescence, indicating fibril disruption [3].

3. In Vivo Validation in Memory-Impaired Mouse Models

  • Objective: To validate the cognitive-enhancing and neuroprotective effects of DMF in vivo.
  • Methodology:
    • Animal Model: Induce neuroinflammation and memory impairment in mice via intraperitoneal injection of Lipopolysaccharide (LPS) or use a scopolamine-induced amnesic model [1] [3].
    • Drug Administration: Orally administer DMF (e.g., at 10, 20, and 40 mg/kg body weight) daily for a prolonged period (e.g., 21 days) [1].
    • Behavioral Tests:
      • Morris Water Maze (MWM): Assess spatial learning and memory. Record parameters like escape latency and time spent in the target quadrant [1].
      • Open Field Test (OFT): Evaluate anxiety-related behavior and general locomotor activity [1].
    • Post-Mortem Analysis:
      • RT-PCR: Quantify hippocampal mRNA expression levels of predicted targets (e.g., GABRA1, 5-HT2A) [1].
      • ELISA: Measure levels of biomarkers including , BDNF, and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in brain tissue or serum [1].
Workflow and Mechanism Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflow and proposed mechanism of action for DMF.

G Experimental Workflow for DMF Neuroprotection Study cluster_silico In Silico Phase cluster_vitro In Vitro Phase cluster_vivo In Vivo Phase Start Start: Investigation of DMF S1 Target Prediction (Ligand-based Model) Start->S1 S2 Molecular Docking (PyRx, DS Visualizer) S1->S2 V1 Aβ Anti-Aggregation Assay (ThT Fluorescence) S2->V1 Identifies putative targets V2 Fibril Destabilization Assay V1->V2 O1 LPS-induced Mouse Model V2->O1 Informs dosing & model O2 DMF Administration (10-40 mg/kg, 21 days) O1->O2 O3 Behavioral Tests (MWM, OFT) O2->O3 O4 Biomarker Analysis (RT-PCR, ELISA) O3->O4 End End: Integrated Data Analysis O4->End

Diagram 1: A multi-phase experimental workflow for investigating the neuroprotective effects of DMF, integrating in silico, in vitro, and in vivo approaches.

G Proposed Multi-Target Mechanism of DMF in AD (≤100 chars) cluster_neuro Neurotransmission Modulation cluster_patho Pathology Attenuation DMF This compound (DMF) NT1 GABAA Receptor (α1, γ2 subunits) DMF->NT1 Binds & Modulates NT2 5-HT2A/2C Serotonin Receptors DMF->NT2 Binds & Modulates P1_1 Inhibits Aβ Aggregation Destabilizes Fibrils DMF->P1_1 P2_1 Reduces IL-1β, IL-6, TNF-α DMF->P2_1 P3_1 Increases BDNF Level DMF->P3_1 Cognitive Improved Cognitive Function & Reduced Anxiety NT1->Cognitive Upregulates mRNA NT2->Cognitive Upregulates mRNA P1 Amyloid-beta Pathology P2 Neuroinflammation P3 Neurotrophic Factors P1_1->Cognitive P2_1->Cognitive P3_1->Cognitive

Diagram 2: The proposed multi-target mechanism of action for DMF, illustrating its synergistic effects on neurotransmission and key Alzheimer's disease pathologies.

Technical Implementation Notes for Graphviz

The diagrams above adhere to the user's specifications. Key implementation details include:

  • Color Palette: Strict use of the specified Google-inspired palette (#4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368).
  • Text Contrast: All node text uses fontcolor="#202124" (near-black) on light backgrounds (fillcolor="#F1F3F4" or "#FFFFFF"), and white text (fontcolor="#FFFFFF") on colored nodes like DMF.
  • Edge Labels: The labeldistance is set to 2.5 to ensure a clear gap between the text and the line.
  • HTML-like Labels: While not used in these specific diagrams, for more complex table-like nodes, using shape=plain and HTML-like labels (label=< ...
    >
    ) is recommended over the deprecated shape=record [4].

Conclusion for Researchers

The integrated computational and experimental data indicates that this compound is a promising multi-target candidate for Alzheimer's disease intervention. Its synergistic actions—modulating GABAergic and serotonergic signaling while directly countering Aβ aggregation and neuroinflammation—represent a comprehensive approach to addressing the disease's complexity [1] [3] [2]. The protocols outlined provide a robust framework for validating similar natural compounds.

References

Comprehensive LC/MS Analysis of 5,7-Dimethoxyflavone: Metabolite Identification, Analytical Protocols, and Neuroprotective Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

5,7-Dimethoxyflavone (5,7-DMF) is a naturally occurring methoxyflavone found in several medicinal plants, including Kaempferia parviflora (Thai ginseng), Piper caninum, and Leptospermum scoparium. This compound has garnered significant research interest due to its diverse pharmacological properties, which include chemopreventive, neuroprotective, anti-inflammatory, and barrier-enhancing effects. Unlike many unmethylated flavonoids, 5,7-DMF demonstrates greatly enhanced metabolic stability and superior tissue distribution, making it a promising candidate for therapeutic development [1] [2].

The identification and quantification of 5,7-DMF and its metabolites presents particular analytical challenges due to the compound's lipophilic nature and the need to detect potentially low concentrations in complex biological matrices. Early analytical methods using HPLC and gas chromatography lacked sufficient sensitivity for comprehensive pharmacokinetic studies, with lower limits of quantification (LLOQ) of 800-1860 ng/mL [2]. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the study of 5,7-DMF by providing the sensitivity, specificity, and throughput necessary to fully characterize its metabolic fate and pharmacokinetic profile in biological systems.

Analytical Methods for 5,7-DMF Quantification and Metabolite Identification

LC-MS/MS Quantification Method

A highly sensitive LC-MS/MS method has been developed and validated for the quantification of 5,7-DMF in biological matrices. This method represents a significant improvement over previous techniques, achieving an LLOQ of 2 ng/mL in mouse plasma—a 400-fold enhancement in sensitivity compared to earlier methodologies [2].

Key Instrumentation Parameters:

  • Mass Spectrometer: Triple quadrupole LC-MS/MS system operating in positive electrospray ionization (ESI+) mode
  • Chromatography: Reversed-phase C18 column (50 × 2.0 mm, 5 μm)
  • Mobile Phase: Gradient elution with ammonium formate (5 mM, pH 3.0) and acetonitrile
  • Flow Rate: 0.4 mL/min with a total run time of 6 minutes
  • Detection: Multiple reaction monitoring (MRM) transition of m/z 283.0→268.0 for 5,7-DMF and m/z 297.0→282.0 for the internal standard (5,7,4'-trimethoxyflavone) [2]

The method has been rigorously validated for selectivity, linearity, accuracy, precision, and stability, demonstrating consistent performance across the validation parameters. This robust analytical approach enables precise quantification of 5,7-DMF in complex biological samples, facilitating comprehensive pharmacokinetic and metabolic studies.

Metabolite Identification Techniques

Metabolite identification of 5,7-DMF employs complementary fragmentation techniques to overcome limitations of traditional collision-induced dissociation (CID). Electron-activated dissociation (EAD) has emerged as a powerful complementary approach that generates fragmentation patterns distinct from CID, providing additional structural information for confident metabolite identification [3].

Key Strategies for Metabolite Identification:

  • Complementary Fragmentation: Combined CID and EAD approach provides comprehensive structural information
  • Chromatographic Separation: Reversed-phase LC with C18 columns for metabolite separation
  • Mass Analysis: High-resolution mass spectrometry for precise molecular formula determination
  • Data Interpretation: Comparison of fragmentation patterns between parent compound and metabolites

This approach is particularly valuable for identifying labile modifications and determining the exact position of metabolic transformations on the 5,7-DMF structure, which is essential for understanding its metabolic fate and potential bioactive metabolites [3].

Key Research Findings on 5,7-DMF Metabolism and Bioactivity

Tissue Distribution and Metabolic Stability

Comparative studies have revealed significant advantages of 5,7-DMF over unmethylated flavonoids in terms of tissue distribution and metabolic stability. Research in the Atlantic killifish model demonstrated that 5,7-DMF accumulated 20-fold to 100-fold higher in all tissues examined compared to its unmethylated analog chrysin [1].

Table 1: Tissue Distribution Comparison of 5,7-DMF vs. Chrysin

Parameter 5,7-DMF Chrysin
Tissue Accumulation 20-100 fold higher in all tissues Barely detectable in most tissues
Highest Accumulation Liver and brain Liver only
Biliary Excretion Significant parent compound + glucuronic acid conjugates of O-demethylated metabolites Primarily glucuronic acid conjugates with minimal parent compound
Metabolic Stability High (limited metabolism) Low (extensive metabolism)

Biliary metabolite analysis revealed another critical difference: 5,7-DMF was excreted in bile as both parent compound and glucuronic acid conjugates of O-demethylated metabolites, whereas chrysin was primarily metabolized to glucuronic acid conjugates with minimal parent compound detected [1]. This demonstrated the profound impact of methoxylation on flavonoid bioavailability and tissue distribution.

Neuroprotective Mechanisms and Molecular Targets

Recent research has elucidated the multi-target neuroprotective mechanisms of 5,7-DMF, particularly relevant to Alzheimer's disease. Through integrated in silico predictions and in vivo validation studies, several key protein targets have been identified [4] [5].

Table 2: Molecular Targets and Neuroprotective Effects of 5,7-DMF

Target/Marker Effect of 5,7-DMF Potential Therapeutic Benefit
GABRA1 Strong binding interaction & significant upregulation Modulation of GABAergic neurotransmission
5-HT2A/5-HT2C Strong binding & increased hippocampal mRNA expression Regulation of serotonergic signaling
Aβ levels Significant reduction Reduction of amyloid plaque formation
Pro-inflammatory markers (IL-1β, IL-6, TNF-α) Significant reduction Anti-neuroinflammatory effects
BDNF Significantly increased level Enhanced neurotrophic support

The molecular docking studies revealed that 5,7-DMF forms strong binding interactions with GABRA1 and GABRG2 (binding energy: -9.40 kcal/mol), interacting with key residues His102 and Tyr160 [4] [5]. These interactions likely contribute to the observed anti-anxiety effects in the open field test and the spatial memory improvements in the Morris Water Maze demonstrated in LPS-induced memory-impaired mice.

Research Applications and Therapeutic Potential

Chemopreventive Applications

5,7-DMF has demonstrated significant chemopreventive potential across multiple cancer models. Research has shown that it greatly decreases tobacco-smoke carcinogen benzo[a]pyrene (BaP)-induced DNA adduct formation by inhibiting CYP1A1 activity and protein expression. This protective effect has been consistently observed in human hepatoma HepG2 cells, human oral epithelial SCC-9 cells, and human bronchial epithelial BEAS-2B cells, suggesting potential applications in preventing human cancers originating from the liver, mouth, and lung [2].

Additionally, 5,7-DMF has been identified as a potent inhibitor of the efflux transporter Breast Cancer Resistance Protein (BCRP). This transporter is present in various cancer cells and plays an important role in multi-drug resistance, suggesting that 5,7-DMF may represent a promising chemosensitizing agent to reverse efflux transporter-mediated multi-drug resistance [2].

Neuroprotective Applications

The multi-target activity of 5,7-DMF against key pathological processes in Alzheimer's disease makes it a promising candidate for early intervention strategies. In addition to the mechanisms described in Table 2, 5,7-DMF has demonstrated several complementary neuroprotective effects [6]:

  • Inhibition of amyloid-β aggregation: 5,7-DMF interferes with Aβ₁₋₄₂ aggregation and promotes fibril destabilization
  • Reduction of oxidative stress: The compound demonstrates significant antioxidant capacity
  • Neuroprotection against Aβ toxicity: 5,7-DMF protects SH-SY5Y cells from Aβ₁₋₄₂-induced damage

These multi-faceted actions are particularly valuable given the complex pathophysiology of Alzheimer's disease, which likely requires interventions targeting multiple simultaneous pathways rather than single targets.

Intestinal Barrier Enhancement

Beyond its direct neuroprotective effects, 5,7-DMF has demonstrated significant ability to enhance intestinal tight junction barrier function. Research in human intestinal Caco-2 cells has shown that 5,7-DMF reinforces TJ barrier integrity, as indicated by increased transepithelial electrical resistance and reduced dextran permeability [7].

The mechanisms underlying this barrier enhancement involve:

  • Increased occludin translation via mTOR-dependent pathway
  • Reduced claudin-2 expression through miR-16-5p-mediated mRNA destabilization
  • Increased redistribution of barrier-forming TJ proteins to the cytoskeletal fraction

This enhancement of intestinal barrier function may have implications for systemic inflammation, which is increasingly recognized as a contributor to neurodegenerative processes.

Experimental Protocols

Sample Preparation for Plasma Analysis

Materials and Reagents:

  • 5,7-DMF standard (>99% purity)
  • Internal standard: 5,7,4'-trimethoxyflavone (TMF, >99% purity)
  • Ammonium formate (99%)
  • HPLC-grade acetonitrile, water, and formic acid
  • Ethyl acetate (spectrophotometric grade)
  • Heparin-treated mouse plasma

Sample Preparation Procedure:

  • Protein Precipitation Extraction:
    • Aliquot 50 μL of plasma sample into a microcentrifuge tube
    • Add 20 μL of internal standard working solution (250 ng/mL TMF)
    • Vortex the mixture for 10 seconds
    • Add 300 μL of ethyl acetate
    • Vortex vigorously for 3 minutes
    • Centrifuge at 13,000 × g for 10 minutes at 4°C
    • Transfer 250 μL of the organic layer to a new tube
    • Evaporate to dryness under a gentle nitrogen stream at 40°C
    • Reconstitute the residue with 100 μL of mobile phase
    • Vortex for 1 minute and centrifuge at 13,000 × g for 5 minutes
    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis [2]
LC-MS/MS Analysis Conditions

Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (50 × 2.0 mm, 5 μm)
  • Mobile Phase:
    • A: 5 mM ammonium formate (pH 3.0)
    • B: Acetonitrile
  • Gradient Program:
    • 0-1 min: 40% B
    • 1-2 min: 40-95% B (linear gradient)
    • 2-4 min: 95% B (hold)
    • 4-4.1 min: 95-40% B (linear gradient)
    • 4.1-6 min: 40% B (re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 μL
  • Column Temperature: 25°C [2]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Spray Voltage: 5500 V
  • Source Temperature: 500°C
  • Nebulizer Gas: 50 psi
  • Heater Gas: 50 psi
  • Curtain Gas: 25 psi
  • Collision Gas: 6 psi
  • MRM Transitions:
    • 5,7-DMF: m/z 283.0 → 268.0 (declustering potential: 100 V; collision energy: 35 V)
    • TMF (IS): m/z 297.0 → 282.0 (declustering potential: 100 V; collision energy: 38 V)
  • Dwell Time: 200 ms per transition [2]
Metabolite Identification Protocol

Sample Preparation for Metabolite Identification:

  • In vivo Metabolite Generation:

    • Expose model organisms (e.g., fish, rodents) to 5,7-DMF
    • Collect tissues (liver, brain) and bile at appropriate time points
    • Homogenize tissues in appropriate buffers
    • Extract metabolites with organic solvents
  • In vitro Metabolite Generation:

    • Incubate 5,7-DMF with microbial systems (Mucor ramannianus, Aspergillus flavus)
    • Extract metabolites after appropriate incubation periods
    • Concentrate extracts under reduced pressure

LC-MS/MS Analysis with Complementary Fragmentation:

  • Chromatographic Separation:

    • Use reversed-phase C18 column (100 × 2.1 mm, 2.6 μm)
    • Employ gradient elution with 0.1% formic acid in water and acetonitrile
    • Maintain column temperature at 40°C
  • Mass Spectrometric Analysis:

    • Employ both CID and EAD fragmentation techniques
    • Use high-resolution mass spectrometry for accurate mass determination
    • Apply data-dependent acquisition to trigger MS/MS on detected metabolites
  • Data Analysis:

    • Identify potential metabolites by mass defect filtering and isotope pattern matching
    • Compare fragmentation patterns of potential metabolites with parent compound
    • Use software tools to propose metabolic pathways and structures [3] [8]

Conclusion

The comprehensive LC-MS-based analytical approaches described in this application note provide robust methodologies for the quantification of 5,7-DMF and identification of its metabolites in biological systems. The enhanced metabolic stability of 5,7-DMF compared to unmethylated flavonoids, coupled with its favorable tissue distribution—particularly significant accumulation in the brain—makes this compound a promising candidate for further development as a chemopreventive and neuroprotective agent [1].

The multi-target mechanisms identified for 5,7-DMF, including modulation of GABAergic and serotonergic signaling, reduction of neuroinflammation and Aβ levels, and enhancement of BDNF, position this methoxyflavone as a particularly attractive lead compound for addressing the complex pathophysiology of Alzheimer's disease [4] [5] [6]. The experimental protocols detailed herein provide researchers with validated methods to further explore the pharmacokinetics, metabolism, and therapeutic potential of 5,7-DMF and related methoxyflavones.

Workflow Diagram

The following diagram illustrates the complete experimental workflow for 5,7-DMF metabolite identification and analysis:

workflow cluster_0 Sample Collection Types cluster_1 LC-MS/MS Analysis Methods Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantitative MRM Quantitative MRM LC-MS/MS Analysis->Quantitative MRM Metabolite Screening Metabolite Screening LC-MS/MS Analysis->Metabolite Screening Complementary Fragmentation Complementary Fragmentation LC-MS/MS Analysis->Complementary Fragmentation Metabolite Identification Metabolite Identification Data Analysis->Metabolite Identification Biological Interpretation Biological Interpretation Metabolite Identification->Biological Interpretation Plasma Samples Plasma Samples Plasma Samples->Sample Preparation Tissue Homogenates Tissue Homogenates Tissue Homogenates->Sample Preparation Biliary Samples Biliary Samples Biliary Samples->Sample Preparation Microbial Incubations Microbial Incubations Microbial Incubations->Sample Preparation

Figure 1: Experimental workflow for 5,7-DMF metabolite identification and analysis using LC-MS/MS

References

Summary of Quantitative Data on 5,7-Dimethoxyflavone

Author: Smolecule Technical Support Team. Date: February 2026

Application / Model Key Findings / IC₅₀ Effective Concentrations / Doses Cited Mechanisms & Assays Reference
Hepatocellular Carcinoma (In Vivo) Reduced tumor number/size, improved liver function. 40 mg/kg, 80 mg/kg (oral gavage) Gut-liver axis (A. muciniphila), NF-κB/CCL2 pathway, CD8+ T cell infiltration. IHC, flow cytometry, 16S rRNA sequencing. [1]
Liver Cancer (In Vitro) IC₅₀ of 25 µM in HepG2 cells. 10 - 50 µM (in vitro) ROS generation, mitochondrial membrane potential (ΔΨm) loss, Sub-G1 cell cycle arrest, apoptosis. MTT, flow cytometry, DAPI staining. [2]
Neuroprotection (In Vivo) Improved spatial memory, reduced anxiety. 10, 20, 40 mg/kg (oral, 21 days) Target prediction: GABRA1, GABRG2, 5-HT2A. Upregulated GABA & serotonin receptors, reduced Aβ & pro-inflammatory markers. MWM, OFT, RT-PCR, ELISA. [3]
Pharmacokinetics (Mouse) Rapid absorption, extensive distribution. 10 mg/kg (oral gavage, for PK study) Cmax: 224.52 ± 36.62 ng/mL. AUC: 494.45 ± 79.13 h·ng/mL. Sensitive LC-MS/MS quantification (LLOQ: 2 ng/mL). [4]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

Protocol 1: In Vitro Anticancer Activity on Liver Cancer Cells [2]

This protocol assesses the cytotoxic effects and mechanisms of 5,7-DMF on human liver cancer HepG2 cells.

  • 1. Cell Culture
    • Maintain HepG2 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
  • 2. Cytotoxicity Assay (MTT Assay)
    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
    • Treat cells with a range of 5,7-DMF concentrations (e.g., 0, 10, 25, 50 µM) for 24-72 hours. Use DMSO as a vehicle control (final concentration ≤ 0.1%).
    • Add MTT reagent (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
    • Carefully remove the medium, dissolve the formed formazan crystals in DMSO, and measure the absorbance at 570 nm using a microplate reader.
    • Calculate the percentage of cell viability and determine the IC₅₀ value using non-linear regression analysis.
  • 3. Apoptosis and Cell Cycle Analysis by Flow Cytometry
    • Cell Viability (Propidium Iodide Exclusion): After treatment, harvest and wash cells. Resuspend in PBS containing PI and analyze immediately by flow cytometry. PI-positive cells are considered non-viable.
    • Cell Cycle Distribution: Fix the treated cells in 70% ethanol at -20°C overnight. Wash and incubate cells in a solution containing PI (40 µg/mL), RNase A (0.1 mg/mL), and Triton X-100 (0.1%) for 30 minutes in the dark. Analyze DNA content using a flow cytometer.
    • Reactive Oxygen Species (ROS): Incubate treated cells with the fluorescent probe DCFH-DA (10 µM) for 30 minutes in the dark. Measure ROS production as fluorescence intensity via flow cytometry.
    • Mitochondrial Membrane Potential (ΔΨm): Stain treated cells with DiOC₆ (1 µM) for 30 minutes in the dark. Analyze the fluorescence intensity by flow cytometry, where a decrease indicates loss of ΔΨm.
  • 4. Nuclear Morphology (DAPI Staining)
    • After treatment, fix cells and stain with DAPI (4',6-diamidino-2-phenylindole) solution.
    • Observe under a fluorescence microscope for apoptotic features like nuclear condensation and fragmentation.

The following diagram outlines the key steps of this in vitro protocol:

G Start Start: In Vitro Protocol Culture Cell Culture Maintain HepG2 cells in RPMI-1640 with 10% FBS Start->Culture Seed Seed Cells Plate in 96-well or 6-well plates Incubate for 24h Culture->Seed Treat Drug Treatment Treat with 5,7-DMF (0, 10, 25, 50 µM) Seed->Treat Assays Downstream Assays Treat->Assays MTT MTT Assay Measure cell viability Calculate IC₅₀ Assays->MTT Flow Flow Cytometry - PI for viability - PI/RNase for cell cycle - DCFH-DA for ROS - DiOC₆ for ΔΨm Assays->Flow DAPI DAPI Staining Observe nuclear morphology for apoptosis Assays->DAPI

Protocol 2: In Vivo Efficacy in a Hepatocellular Carcinoma (HCC) Mouse Model [1]

This protocol describes the induction of an HCC model and the evaluation of 5,7-DMF's therapeutic effects.

  • 1. HCC Model Induction and Drug Administration
    • Use male C57BL/6J mice (6-8 weeks old).
    • Tumor Initiation: On postnatal day 14, administer a single intraperitoneal (i.p.) injection of Diethylnitrosamine (DEN) at 25 mg/kg.
    • Tumor Promotion: Starting 4 weeks after DEN injection, administer i.p. injections of CCl₄ (0.5 mL/kg, diluted 1:10 in mineral oil) once a week for 12 consecutive weeks.
    • DMF Treatment: After the first 2 weeks of the CCl₄ promotion period, randomly divide mice into groups (e.g., Control, HCC model, DMF_L (40 mg/kg), DMF_H (80 mg/kg)). Administer 5,7-DMF or vehicle via oral gavage for the remainder of the study.
  • 2. Sample Collection and Analysis
    • At the endpoint, collect blood and liver tissues.
    • Liver/Body Weight Ratio: Calculate the ratio of liver weight to final body weight.
    • Serum Biochemistry: Measure levels of liver function markers (e.g., ALT, AST) and AFP (a tumor marker) using commercial ELISA kits.
    • Histopathology:
      • Fix liver tissues in formalin, embed in paraffin, and section.
      • Perform Haematoxylin and Eosin (H&E) staining to assess tumor nodules and general histoarchitecture.
      • Perform Immunohistochemistry (IHC) for specific targets (e.g., CD8 for T-cell infiltration) using a standard IHC kit.
  • 3. Investigation of Gut-Liver Axis Mechanism
    • Gut Microbiota Analysis: Collect fecal samples. Extract microbial DNA and perform 16S rRNA sequencing to analyze changes in the gut microbiota composition.
    • Immune Cell Infiltration: Prepare single-cell suspensions from liver tissues or use tissue sections for flow cytometry or immunofluorescence staining to quantify CD8+ T cells and other immune markers.
Protocol 3: Quantification of 5,7-DMF in Mouse Plasma using LC-MS/MS [4]

This protocol is crucial for determining the pharmacokinetic profile of 5,7-DMF.

  • 1. Sample Preparation
    • Use liquid-liquid extraction. Thaw plasma samples on ice.
    • To a 50 µL aliquot of mouse plasma, add the internal standard (e.g., 5,7,4'-Trimethoxyflavone, TMF) and 300 µL of acetonitrile or ethyl acetate.
    • Vortex mix vigorously for 10 minutes, then centrifuge at 13,000 x g for 10 minutes.
    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.
    • Reconstitute the dry residue with 100 µL of mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
  • 2. LC-MS/MS Conditions
    • Chromatography:
      • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
      • Mobile Phase: A) 2 mM Ammonium Formate in Water, B) Acetonitrile.
      • Gradient: Programmed run, e.g., from 10% B to 90% B over a few minutes.
      • Flow Rate: 0.3 mL/min.
      • Injection Volume: 5 µL.
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI) in positive mode.
      • Detection: Multiple Reaction Monitoring (MRM).
      • Monitor Transition for 5,7-DMF: m/z 283.1 → 268.1 [M+H]+ (quantifier).

References

In Vitro Neuroprotective & Anti-inflammatory Experimental Model

Author: Smolecule Technical Support Team. Date: February 2026

This model uses cell cultures to isolate and study the direct effects of DMF on neurons and microglia, the resident immune cells of the central nervous system [1].

Detailed Experimental Protocol

The methodology below is adapted from a 2024 study comparing DMF, its metabolite MMF, and cannabidiol (CBD) [1].

  • 1. Cell Culture Preparation

    • Neurons: Primary neuronal cultures are established from rodent brains.
    • Microglia: The BV-2 microglial cell line or primary microglial cultures are maintained in appropriate culture media.
  • 2. Drug Treatment and Challenge

    • Viability Assay: Cells are treated with a concentration range of DMF, MMF, or CBD (e.g., 1-200 µM) for 24, 48, and 72 hours to determine the half-maximal inhibitory concentration (IC50) and establish non-toxic working concentrations [1].
    • Pathway Activation: To study the Nrf2 antioxidant pathway, neurons are treated with working concentrations of the drugs (e.g., DMF or CBD at ~30-50 µM) for a specified period before analysis.
    • Inflammatory Challenge: To study the NF-kB inflammatory pathway, microglia are pre-treated with the drugs for a period (e.g., 2 hours), followed by challenge with bacterial lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce inflammation [1].
  • 3. Outcome Assessment & Analysis

    • Cell Viability/Proliferation: Measured using assays like MTT or Alamar Blue. For neurons (non-proliferative), IC50 is the concentration that reduces viability by 50%. For microglia (proliferative), IC50 is the concentration that inhibits proliferation by 50% [1].
    • Gene Expression Analysis: RNA is extracted from treated cells and analyzed using transcriptomic methods (e.g., RNA sequencing) to profile changes in Nrf2-related and inflammatory genes [1].
    • Protein Analysis: Western Blot or Immunofluorescence is used to detect and quantify key proteins like Nrf2 or NF-kB in cell lysates.
    • Nitric Oxide (NO) Production: The accumulation of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent as a marker of microglial activation [1].

The quantitative data from this experimental design can be structured as follows:

Table 1: Key Quantitative Findings from In Vitro DMF Studies

Experimental Parameter Finding/Value Context & Units
IC50 in Neurons (DMF) ~100 µM (24h); ~36 µM (72h) Concentration causing 50% neuron death [1]
IC50 in Microglia (DMF) ~37 µM (24h); ~73 µM (72h) Concentration inhibiting 50% microglial proliferation [1]
IC50 in Neurons (MMF) ~65 µM (24h); ~55 µM (72h) Higher acute toxicity than DMF in neurons [1]
Key Pathways Activated Nrf2 (antioxidant), NF-kB (anti-inflammatory) Pathways modulated by DMF and CBD, but not MMF [1]
Key Effects Prevents LPS-induced microglial activation; inhibits NO production; protects against apoptosis Core neuroprotective and anti-inflammatory outcomes [1]

Experimental Workflow and Mechanism of Action

The following diagram outlines the experimental workflow and the key signaling pathways involved in the in vitro model of DMF's action.

G start Start: In Vitro Experiment cell_culture Cell Culture Preparation • Primary Neurons • Microglial Cell Line start->cell_culture treatment Drug Treatment • DMF, MMF, CBD • Concentration Range cell_culture->treatment challenge Inflammatory Challenge (LPS applied to microglia) treatment->challenge nrf2 Nrf2 Pathway Activation (Antioxidant Response) treatment->nrf2 nfkb NF-kB Pathway Inhibition (Anti-inflammatory Effect) treatment->nfkb analysis Outcome Assessment challenge->analysis viability Viability/Proliferation Assay analysis->viability transcriptomics Transcriptomic Analysis (Gene Expression) analysis->transcriptomics no_assay Nitric Oxide (NO) Production Assay analysis->no_assay nrf2->analysis nfkb->analysis

Key Considerations for Researchers

  • Metabolite Considerations: DMF is rapidly hydrolyzed in the body to monomethyl fumarate (MMF). Studies show DMF and MMF have differences in their mechanisms of action; DMF activates the Nrf2 pathway and inhibits NF-kB, while MMF may not [1]. Your experimental design should justify which compound is being tested.
  • Concentration and Timing: DMF exhibits time-dependent toxicity. Working concentrations must be carefully determined using viability assays for each cell type and exposure duration to avoid cytotoxic effects that could confound results [1].
  • Structural Biology Context: While not a direct model, the 7DMF crystal structure (PDB ID: 7DMF) can be a valuable tool. It provides a starting model (e.g., from PDB 5WF2) for structural analysis via X-ray diffraction, which can inform drug-target interaction studies [2].
  • Regulatory Standards for Characterization: If synthesizing DMF or an analog for drug development, comprehensive structural elucidation is required for regulatory submission. This includes techniques like NMR, IR, and MS, with complete spectral assignments and comparison to reference standards [3].

The in vitro model is a foundational tool for deconstructing DMF's complex mechanism. To build a complete preclinical profile, this work is typically followed by studies in animal models, such as experimental autoimmune encephalomyelitis (EAE), and further structural characterization.

References

5 7-dimethoxyflavone solubility issues solution

Author: Smolecule Technical Support Team. Date: February 2026

Proven Strategies to Enhance DMF Solubility

The following table summarizes the key methodologies identified for improving the solubility and bioavailability of DMF.

Method Key Formulation/Agent Reported Solubility/Bioavailability Enhancement Key Experimental Findings
Cyclodextrin Complexation [1] [2] 2-hydroxypropyl-β-cyclodextrin (HPβ-CD) Water solubility increased by 361.8-fold; AL-type phase solubility diagram indicating 1:1 mole ratio complex [1]. Formation of an inclusion complex involving the A-ring of DMF; also resulted in a 2.7-fold higher anti-butyrylcholinesterase activity compared to non-complexed DMF [1].
Solid Dispersion [3] [4] Polyvinyl alcohol-polyethylene glycol graft copolymer (PVA-co-PEG, Kollicoat IR) Significantly improved dissolution rate of DMF (as a marker in extract); AUC in rats 3.71-times higher than the unformulated extract [4]. Homogeneous, powdered solid dispersions were produced using the solvent evaporation method. The dissolution enhancement was influenced by the type and content of polymers [3].
Surfactant-Enhanced Solid Dispersion [4] PVA-co-PEG + 6% w/w Polysorbate 20 Achieved nearly 100% dissolution in vitro; AUC in rats 4.88-times higher than the unformulated extract [4]. The addition of the surfactant to the solid dispersion system further boosted both dissolution profiles and oral absorption.
Use of Solubilizing Agents (for in vitro studies) [5] DMSO, DMSO/PEG300/Tween80/Saline, DMSO/Corn Oil Solubility in DMSO up to ~221.40 mM (~62.5 mg/mL); stable working solutions achievable in various co-solvent systems for biological assays [5]. Provides practical solvent systems for preparing stock solutions for in vitro experiments (e.g., cell culture assays).

Detailed Experimental Protocols

Here are the detailed methodologies for the two primary formulation strategies, based on the published literature.

Protocol 1: Preparation of DMF/HP-β-CD Inclusion Complex by Freeze-Drying [1]

This protocol is designed to create a well-characterized inclusion complex for use in aqueous buffers and to enhance biological activity.

  • Phase Solubility Study: To determine the stability constant (Ks) and stoichiometry, an excess amount of DMF is added to aqueous solutions of increasing concentrations of HP-β-CD (e.g., 0-300 mM). The mixtures are shaken at 37°C for 48 hours to reach equilibrium. After filtering, the concentration of dissolved DMF is determined by UV-Vis spectrophotometry at 264 nm. The stability constant is calculated from the slope and intercept of the phase solubility diagram [1].
  • Job's Plot (Continuous Variation Method): To confirm the 1:1 mole ratio, prepare solutions where the sum of [DMF] + [HP-β-CD] is kept constant (e.g., 1.0 × 10⁻⁴ M), while the molar fraction of DMF is varied from 0.0 to 1.0. After stirring for 48 hours, plot the difference in UV absorption at 264 nm (ΔA = A - A₀) against the molar fraction. The maximum on the plot indicates the stoichiometric ratio [1].
  • Complex Preparation: Co-dissolve DMF and HP-β-CD in a suitable solvent (like ethanol) at the predetermined 1:1 molar ratio. Stir the solution for several hours (e.g., 24 h). Remove the solvent via freeze-drying to obtain the solid inclusion complex [1].
  • Characterization: The formed complex can be characterized using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and NMR to confirm the formation of the inclusion complex [1].
Protocol 2: Preparation of Solid Dispersions using Solvent Evaporation [3] [4]

This method is highly effective for enhancing the dissolution and oral bioavailability of DMF, particularly when it is part of a plant extract.

  • Preparation: Dissolve the DMF-containing material (e.g., Kaempferia parviflora extract) and a water-soluble polymer (e.g., PVA-co-PEG or HPMC) separately in a common volatile solvent like dichloromethane. Mix the clear solutions in the desired ratio (e.g., 1:1 drug-to-polymer ratio) and evaporate the solvent in a water bath at 50°C for 24 hours. Store the dried solid dispersions in a desiccator [3].
  • Surfactant Incorporation: To further enhance performance, incorporate a surfactant like Polysorbate 20 at concentrations of 1-6% w/w of the total solid dispersion during the mixing stage [4].
  • Characterization: The solid dispersions can be characterized using Hot Stage Microscopy (HSM), DSC, and Powder X-Ray Diffraction (PXRD) to confirm the change in the physical state of DMF from crystalline to amorphous, which is responsible for the enhanced dissolution [3].

Experimental Workflow and Mechanism of Action

The following diagram illustrates the decision-making workflow for selecting the most appropriate method based on your experimental goals.

cluster_goal Define Primary Goal cluster_method Select Method cluster_outcome Key Outcome Start Start: Addressing DMF Solubility Issues Goal1 Enhance Bioavailability for In Vivo Studies Start->Goal1 Goal2 Prepare Aqueous Solution for In Vitro Assays Start->Goal2 Goal3 Create Stock Solution for Cell-Based Assays Start->Goal3 Method1 Solid Dispersion (with/without Surfactant) Goal1->Method1 Method2 Cyclodextrin Inclusion Complex Goal2->Method2 Method3 Use of Solubilizing Agents (DMSO/Co-solvents) Goal3->Method3 Outcome1 Significantly Improved Oral Absorption & Dissolution Method1->Outcome1 Outcome2 ~360-fold Solubility Increase Stable in Aqueous Buffers Method2->Outcome2 Outcome3 High Concentration Stock For direct in vitro use Method3->Outcome3

Frequently Asked Questions (FAQs)

Q1: Why is 5,7-dimethoxyflavone (DMF) so difficult to work with in aqueous solutions? A1: DMF is a highly lipophilic (hydrophobic) compound with an estimated log P of 3.27 and a very low aqueous solubility (estimated 11.42 mg/L at 25°C) [6] [5]. The absence of hydroxyl groups, replaced by methoxy substituents, contributes to its low water solubility, which leads to precipitation in aqueous buffers like those used in biological assays [1].

Q2: Besides solubility, what other experimental pitfalls should I be aware of? A2: Yes. DMF has been identified as an inhibitor of certain efflux drug transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [7]. This means it can potentially cause herb-drug interactions by increasing the intestinal absorption of co-administered drugs that are substrates of these transporters. Furthermore, it inhibits cytochrome P450 (CYP) 3As, which can affect drug metabolism [5].

Q3: Which method is more effective for oral drug delivery? A3: While both cyclodextrin complexation and solid dispersions are effective, the surfactant-enhanced solid dispersion system has shown superior results in one comparative study. It achieved nearly complete dissolution in vitro and the highest relative bioavailability (4.88-fold increase) in animal studies compared to the unformulated extract and other methods [4].

References

Understanding Metabolic Stability and Improvement Strategies

Author: Smolecule Technical Support Team. Date: February 2026

A common challenge for researchers is the rapid metabolism of lead compounds, which limits their efficacy. The core strategy is to strategically modify the molecular structure to block or slow down the primary metabolic pathways.

The table below summarizes various structural modification strategies supported by the search results.

Strategy Description Key Experimental Evidence
Methylation of Hydroxyl Groups Blocking sites for Phase II conjugating enzymes (glucuronidation/sulfation) [1]. 5,7-DMF showed remarkable metabolic stability in human liver S9 fraction and high oral bioavailability in rats, while unmethylated chrysin was undetectable in plasma [1].
Deuterium Incorporation (Isotope Effect) Replacing hydrogen with deuterium at metabolically soft spots to slow the rate of oxidative metabolism [2]. Deuteration of a methoxy group and a gem-dimethyl moiety in a compound series increased human liver microsomal half-life from <5 min to >30 min [2].
Blocking/Occluding Labile Sites Replacing a small, labile group (e.g., methoxymethyl) with a larger, more stable one (e.g., isopropoxy) [3]. Replacing a methoxymethyl group with an isopropoxy group in a GPR88 agonist improved metabolic stability in mouse liver microsomes (half-life increased to 4.3 min) [3].
Stabilizing with Intramolecular H-Bonds Designing scaffolds that form intramolecular hydrogen bonds, making them poor substrates for metabolizing enzymes [4]. Compounds with hydroxyacetimidamide and hydroxyacetamide groups showed high metabolic stability (half-life >60 min in liver microsomes) due to intramolecular H-bonds [4].

Experimental Protocols for Assessing Metabolic Stability

To troubleshoot metabolic instability, you need reliable assays to evaluate your compounds. Here are standard protocols for in vitro metabolic stability tests.

Liver Microsomal Stability Assay

This is a cornerstone experiment for evaluating Phase I metabolic stability [2] [3].

  • Objective: To determine the in vitro half-life ((t_{1/2})) and intrinsic clearance ((CL_{int})) of a test compound.
  • Materials:
    • Test compound (e.g., 5,7-DMF or analogue)
    • Pooled species-specific liver microsomes (e.g., human, mouse, rat)
    • NADPH-regenerating system
    • Magnesium chloride (MgCl₂)
    • Phosphate buffer (pH 7.4)
    • Stopping agent (e.g., acetonitrile with internal standard)
    • LC-MS/MS system for analysis
  • Procedure:
    • Incubation: Pre-incubate liver microsomes (e.g., 0.5 mg protein/mL) with test compound (e.g., 1 µM) in buffer at 37°C.
    • Initiate Reaction: Start the reaction by adding the NADPH-regenerating system.
    • Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot and quench the reaction with ice-cold acetonitrile.
    • Analysis: Centrifuge the samples, analyze the supernatant via LC-MS/MS, and measure the peak area of the parent compound remaining at each time point.
  • Data Analysis: Plot the natural logarithm of the percent parent remaining versus time. The slope of the linear regression ((k)) is used to calculate the in vitro half-life: (t_{1/2} = \frac{\text{ln}(2)}{k}) [2] [3].
Metabolic Stability Assessment using Liver S9 Fraction

The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader view of metabolism [1].

  • Objective: To assess a compound's stability against both Phase I and Phase II metabolism.
  • Key Workflow: The experimental workflow for this assessment is outlined in the diagram below.

G Start Prepare Pooled Human Liver S9 Fraction A Incubate Test Compound with S9 Fraction and Cofactors (NADPH, UDPGA, PAPS) Start->A B Collect Aliquots at T=0, 15, 30, 60 min A->B C Precipitate Proteins and Centrifuge B->C D Analyze Supernatant via LC-MS/MS C->D E Quantify Parent Compound Remaining D->E F Calculate Metabolic Half-life (t₁/₂) E->F

Frequently Asked Questions (FAQs)

Q1: Why is my unmethylated flavone compound (e.g., chrysin, apigenin) showing such poor oral bioavailability? A1: The primary reason is rapid Phase II conjugation metabolism. Unmethylated flavones are excellent substrates for enzymes like UGTs (glucuronidation) and SULTs (sulfation) in the intestine and liver. This extensive first-pass metabolism converts the parent compound into water-soluble conjugates that are quickly eliminated, preventing them from reaching systemic circulation [1]. Methylation effectively blocks these conjugation sites.

Q2: We confirmed our compound has good metabolic stability in liver microsomes, but it still fails in vivo. What could be the reason? A2: Liver microsomes primarily model Phase I oxidative metabolism. Good microsomal stability is a positive sign, but in vivo failure can occur due to several other factors:

  • Phase II Metabolism: Your compound might still undergo conjugation (glucuronidation/sulfation). Consider testing in a liver S9 fraction assay, which contains cytosolic enzymes for Phase II metabolism [1].
  • Poor Absorption: The compound may have low intestinal permeability.
  • Efflux Transport: It could be a substrate for efflux pumps like P-glycoprotein, which actively pumps the drug out of cells back into the gut lumen.

Q3: Besides methylation, are there other ways to block metabolic soft spots like aromatic methoxy groups? A3: Yes, two advanced strategies are:

  • Deuterium Replacement: As demonstrated in the search results, replacing hydrogen with deuterium in a methoxy (-OCH₃) group to create a deuterated methoxy (-OCD₃) group can significantly slow down oxidative O-demethylation, a common metabolic pathway [2].
  • Bioisosteric Replacement: The metabolically labile group can be replaced with a different, more stable atom or group that serves a similar steric or electronic function. For example, in one study, replacing a pyridine ring (vulnerable to oxidation) with other aromatic systems improved stability [3].

Key Experimental Workflow for Stability Improvement

To effectively troubleshoot metabolic stability issues, a systematic approach is crucial. The following diagram visualizes the logical workflow for identifying and solving these problems.

G Start Identify Poor In Vivo Performance A Conduct In Vitro Metabolic Assays Start->A B Identify Major Metabolites A->B A->B MS Analysis C Locate Metabolic Soft Spots B->C D Design Stable Analogues (e.g., Methylation, Deuteration) C->D C->D Structure-Based Design E Test New Analogues In Vitro D->E F Validate Improved Compounds In Vivo E->F

References

5 7-dimethoxyflavone herb drug interactions P-gp BCRP

Author: Smolecule Technical Support Team. Date: February 2026

Key Herb-Drug Interaction Mechanisms of 5,7-DMF

The core mechanism of 5,7-DMF is the inhibition of ATP-binding cassette (ABC) efflux transporters, which increases the intracellular concentration and systemic exposure of various drugs [1].

Aspect Findings on 5,7-DMF
Primary Molecular Targets BCRP/ABCG2 and P-gp/ABCB1 [1] [2] [3]
Mechanism of Action Inhibition of efflux transporter activity, increasing drug absorption and tissue distribution [1] [2] [3]
Key In Vitro Systems Caco-2 cell monolayers; MDCK-II cells overexpressing human BCRP or P-gp [1] [2] [3]
Key In Vivo Models Mouse models for pharmacokinetic and tissue distribution studies [2] [3]

Quantitative Data on Transporter Inhibition & Pharmacokinetic Effects

The following tables summarize critical quantitative data from key studies, which is essential for designing your experiments.

Table 1: In Vitro Inhibitory Potency of 5,7-DMF

Substrate Transporter Cell Model Effect of 5,7-DMF Key Metrics
Sorafenib [2] [3] Bcrp1 (Mouse BCRP) MDCK-II/Bcrp1 Significant increase in intracellular sorafenib EC₅₀ = 8.78 µM [2]
³H-Digoxin [1] P-gp Caco-2; MDCK-II/P-gp Increased apical-to-basolateral transport; decreased efflux ratio 10 µg/mL extract & 5 µM 5,7-DMF [1]
³H-Estrone-3-sulfate [1] BCRP Caco-2; MDCK-II/BCRP Increased apical-to-basolateral transport; decreased efflux ratio 10 µg/mL extract & 5 µM 5,7-DMF [1]
Rosuvastatin [4] BCRP/MRP2 Caco-2 Increased cellular accumulation and apical-to-basolateral transport Co-incubation with inhibitor [4]

Table 2: In Vivo Pharmacokinetic Interactions with 5,7-DMF

Substrate Drug Model Dosing Key Pharmacokinetic Change with 5,7-DMF

| Sorafenib [2] [3] | Mouse | Sorafenib: 10 mg/kg 5,7-DMF: 75 mg/kg | AUC ↑ 73% (27,300 to 47,400 ng·h/mL); Increased tissue distribution in most organs [2] | | Mitoxantrone [3] | Mouse | Information not specified in abstract | Altered pharmacokinetics and tissue distribution [3] |

Experimental Models & Protocols

Here are detailed methodologies for key assays cited in the research, provided to support your experimental troubleshooting.

1. In Vitro Transporter Inhibition Assay using Caco-2 Cells This protocol is used to assess the effect of a compound on the bidirectional transport of a substrate [1] [4].

  • Cell Culture: Seed Caco-2 cells on semi-permeable filter supports and culture for 21-28 days to form fully differentiated and polarized monolayers.
  • TEER Measurement: Use transepithelial electrical resistance (TEER) measurement to confirm monolayer integrity before and after experiments.
  • Bidirectional Transport:
    • A to B Transport: Add the test substrate (e.g., ³H-Digoxin for P-gp, ³H-Estrone-3-sulfate for BCRP) and the test inhibitor (5,7-DMF) to the apical compartment. Sample from the basolateral compartment over time.
    • B to A Transport: Add the substrate and inhibitor to the basolateral compartment. Sample from the apical compartment over time.
  • Analysis: Quantify the substrate (e.g., via liquid scintillation counting or LC-MS/MS). Calculate the apparent permeability (Papp) and the efflux ratio (B-to-A Papp / A-to-B Papp). A significant decrease in the efflux ratio in the presence of 5,7-DMF indicates inhibition.

2. In Vitro Inhibition Assay using Transfected MDCK-II Cells This system evaluates interaction with a single, specific human transporter [1] [2] [3].

  • Cell Models: Use MDCK-II parental cells as a control and MDCK-II cells stably transfected with human BCRP (MDCK-II/BCRP) or human P-gp (MDCK-II/P-gp).
  • Uptake/Efflux Assay: Seed cells on filter supports. For an uptake assay, expose the cells' apical side to the substrate (e.g., sorafenib) with or without 5,7-DMF for a set time.
  • Cell Lysis: After washing, lyse the cells.
  • Quantification: Measure the intracellular concentration of the substrate. A significant increase in the presence of 5,7-DMF confirms transporter inhibition. An EC₅₀ can be determined by testing a range of 5,7-DMF concentrations [2].

3. In Vivo Mouse Pharmacokinetic and Tissue Distribution Study This protocol assesses the real-world impact of 5,7-DMF on a drug's fate in the body [2] [3].

  • Animal Grouping: Divide mice into at least two groups: a control group (substrate alone) and a treatment group (substrate + 5,7-DMF).
  • Dosing: Co-administer the substrate (e.g., 10 mg/kg sorafenib orally or intravenously) and the inhibitor (e.g., 75 mg/kg 5,7-DMF). The route of administration should be justified.
  • Sample Collection: Collect blood/plasma at multiple time points post-dose to determine the plasma concentration-time profile. At terminal time points, euthanize the animals and collect key tissues (e.g., liver, brain, kidneys, intestines).
  • Bioanalysis: Process plasma and homogenized tissue samples to quantify the substrate and inhibitor concentrations using a validated method (e.g., LC-MS/MS).
  • Data Analysis: Use non-compartmental analysis to calculate key PK parameters like AUC, Cmax, and half-life. Compare these parameters and tissue concentrations between the control and treatment groups.

Mechanism of Action and Experimental Workflow

The diagram below illustrates the mechanism of 5,7-DMF and a logical workflow for investigating its effects.

G cluster_0 Experimental Investigation Workflow Pgp P-glycoprotein (P-gp) Enterocyte Enterocyte Pgp->Enterocyte Blocked Efflux Bcrp Breast Cancer Resistance Protein (BCRP) Bcrp->Enterocyte Blocked Efflux DMF 5,7-DMF Application DMF->Pgp Inhibits DMF->Bcrp Inhibits Substrate Drug Substrate (e.g., Sorafenib, Digoxin) IntestinalLumen Intestinal Lumen Substrate->IntestinalLumen Ingestion IntestinalLumen->Enterocyte Uptake Invisible1 Enterocyte->IntestinalLumen Efflux via P-gp/BCRP SystemicCirculation Systemic Circulation Enterocyte->SystemicCirculation Therapeutic Action Step1 1. In Silico Prediction (Target & Docking) Invisible2 Step2 2. In Vitro Confirmation (Caco-2 / MDCK-II Assays) Step1->Step2 Step3 3. In Vivo Validation (Mouse PK/PD Study) Step2->Step3 Step4 4. Data Analysis & Risk Assessment Step3->Step4

FAQs & Troubleshooting Guide

Q1: My in vitro data shows 5,7-DMF is a potent inhibitor, but my in vivo study in mice shows no significant effect. What could be wrong?

  • Potential Cause 1: The dosage of 5,7-DMF may be too low, or its own pharmacokinetics (rapid metabolism/clearance) may prevent it from reaching effective concentrations at the site of action.
  • Solution: Conduct a pharmacokinetic study of 5,7-DMF itself to ensure adequate systemic exposure. Consider formulating 5,7-DMF to improve its bioavailability [3].
  • Potential Cause 2: The substrate drug might be primarily cleared via metabolic pathways (e.g., CYP450 enzymes) that are not affected by 5,7-DMF, overshadowing the transporter-mediated interaction.
  • Solution: Investigate the major elimination pathways of your substrate drug. Design studies that can delineate the contributions of metabolism versus transport.

Q2: When testing 5,7-DMF in Caco-2 cells, how can I confirm that the increased drug absorption is specifically due to P-gp/BCRP inhibition and not other factors?

  • Strategy 1: Use specific, well-characterized inhibitors as positive controls (e.g., Elacridar for P-gp/BCRP, Ko-143 for BCRP, Verapamil for P-gp). If 5,7-DMF and these controls show similar effects, it strengthens your conclusion [2] [4].
  • Strategy 2: Employ transfected cell lines (e.g., MDCK-II/BCRP). A dramatic effect in the transfected cells versus a minimal effect in the parental cells provides strong evidence for a BCRP-specific interaction [2] [3].
  • Strategy 3: Always run bidirectional transport assays (A-to-B and B-to-A). A specific inhibitor will cause a significant decrease in the efflux ratio, not just a universal increase in permeability in both directions [1].

Q3: Are there other transporters or pharmacological targets I should consider when studying 5,7-DMF?

  • Yes. Emerging research indicates that 5,7-DMF and related methoxyflavones have multi-target activities.
    • MRP2: Evidence suggests 5,7-DMF also inhibits Multidrug Resistance-Associated Protein 2 (MRP2), which can affect the transport of drugs like rosuvastatin [4].
    • Neurotransmitter Receptors: In silico and in vivo studies predict interactions with serotonin receptors (5-HT2A, 5-HT2C) and GABA receptors (GABRA1, GABRG2), indicating potential for central nervous system effects [5] [6].

References

DMF as a Solvent: Properties and Synthesis Challenges

Author: Smolecule Technical Support Team. Date: February 2026

DMF is a dipolar aprotic solvent widely used in solvothermal synthesis and the preparation of metal-organic frameworks (MOFs) and coordination polymers due to its excellent solvation properties [1]. The table below summarizes key aspects and a common synthesis challenge.

Aspect Description & Role in Experiments
Primary Use Common solvent in metal-organic framework (MOF) synthesis and solvothermal reactions [1].
Key Property Lewis base with well-explored coordination chemistry; miscible with water and other solvents [1].
Solvent Mixtures Frequently used in mixtures with water or alcohols. Solvent composition variation can lead to different products [1].
Common Challenge Hydrolysis Decomposition: DMF can hydrolyze under strong acidic conditions, generating formic acid, which can impact reactions [2].

DMF: Health, Safety, and Handling

DMF is toxic, and exposure can lead to serious health issues, primarily through inhalation and skin absorption [3]. Adherence to strict safety protocols is non-negotiable.

Hazard Type Effects & Consequences At-Risk Exposure
Hepatotoxicity Can cause liver injury, hepatitis, fibrosis, and, in severe cases, acute hepatic failure [3]. Occupational exposure in chemical industry (e.g., synthetic leather production) [3].
Other Effects Gastric irritation, skin eruptions [3]. Poor workplace ventilation, lack of personal protective equipment (PPE) [3].

Safety Protocols & Best Practices:

  • Engineering Controls: Ensure laboratories and workspaces are well-ventilated to prevent vapor accumulation. The air concentration of DMF should be monitored and kept well below national safety standards [3].
  • Personal Protective Equipment (PPE): Always wear appropriate gloves, lab coats, and safety goggles to prevent skin contact and inhalation.
  • Health Monitoring: Be aware that genetic factors (like GSTM1-null genotype) may increase susceptibility to DMF-induced liver damage [3]. Seek immediate medical attention if symptoms like fatigue, nausea, abdominal distention, or jaundice appear after exposure.

Analytical and Characterization Techniques

Understanding DMF's behavior in mixtures and its interactions is crucial for troubleshooting. The following diagram illustrates the experimental workflow for characterizing DMF complexes using infrared spectroscopy.

f start Start: Prepare DMF Complex step1 Matrix Isolation (Mix DMF & Partner Gas in Argon) Deposit on Cold Surface (17 K) start->step1 step2 FTIR Spectroscopy (Collect Infrared Data) step1->step2 step3 Theoretical Analysis (DFT Calculations, QTAIM/NBO Analysis) step2->step3 step4 Interpret Results (Identify H-bond motifs, Analyze ν(CH) wavenumber shifts) step3->step4

  • Infrared Spectroscopy: IR matrix isolation studies are powerful for probing DMF's intermolecular interactions (e.g., with water, ammonia, CO₂). A key indicator is the blue shift (increase in wavenumber) of the C-H stretching vibration (ν(CH)) when DMF forms complexes [4].
  • Computational Guidance: For complex reactions like DMF hydrolysis, computational tools (e.g., ChemSPX) can help efficiently map the reaction parameter space (temperature, concentration, catalysts) to predict and optimize outcomes, reducing experimental trial and error [2].

Regulatory Considerations for Drug Master Files (DMFs)

For professionals in drug development, a "DMF" more commonly refers to a Drug Master File, a submission to the FDA containing confidential information about facilities, processes, or components used in drug manufacturing [5]. The table below lists common submission challenges.

Common Challenge Description & Impact
Incomplete Information Missing critical data on manufacturing processes, stability, or impurity profiles can delay regulatory review and drug approval [5].
Non-Compliant Formatting Failure to adhere to the Common Technical Document (CTD) structure can hinder the reviewer's ability to navigate the submission [5].
Inadequate Impurity Control Lack of proper identification, qualification, and justification for impurity limits is a major regulatory hurdle [5].
Failure to Maintain/Update Not submitting required annual reports or failing to respond thoroughly to deficiency letters from agencies [5].

References

5 7-dimethoxyflavone stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability in Biological Samples

A 2025 pharmacokinetic study in roosters provides concrete data on the stability of DMF in blood and plasma samples under specific storage conditions [1].

Matrix Storage Temperature Duration Stability (Percentage Remaining)
Blood & Plasma -20°C 2 days 96.6% - 100%
Blood & Plasma -20°C 7 days 84.3% - 92.6%

Key Findings & Recommendations:

  • Short-Term Stability: DMF in blood and plasma is highly stable for up to two days when stored at -20°C [1].
  • Significant Degradation: A clear decrease in DMF concentration is observed after one week at -20°C, indicating that analysis should be completed within two days for maximum accuracy [1].
  • Optimal Extraction Solvent: The study found that acetonitrile was the most effective solvent for extracting DMF from blood samples, yielding a recovery rate of 81.49% [1].

Enhancing Water Solubility

DMF is highly hydrophobic, which can cause precipitation in aqueous solutions and hinder in vitro assays. A proven method to overcome this is through cyclodextrin complexation [2].

Protocol: Formation of a DMF/HPβ-CD Inclusion Complex [2]

  • Materials:

    • 5,7-Dimethoxyflavone (DMF)
    • 2-Hydroxypropyl-β-cyclodextrin (HPβ-CD)
    • Deionized water
  • Method:

    • Add an excess amount of DMF to an aqueous solution of HPβ-CD (e.g., 0-300 mM).
    • Seal the mixture and shake it in a thermostatic water bath at 37 ± 0.1°C for 48 hours to reach equilibrium.
    • Filter the solution through a 0.45-μm PTFE filter to remove any non-complexed, precipitated DMF.
    • The resulting supernatant contains the DMF/HPβ-CD complex.
  • Outcome: This method increased the water solubility of DMF by 361.8-fold and prevented precipitation in aqueous buffers like those used for butyrylcholinesterase inhibition assays [2].

Experimental Stability & Workflow

For a visual summary, the following diagram illustrates the key stability findings and the relationship between the optimal and suboptimal storage conditions.

Start DMF in Blood/Plasma Sample Sub1 Store at -20°C Start->Sub1 Sub2 Store at -20°C Start->Sub2 Opt Optimal Practice Analyze within 2 days Sub1->Opt Leads to SubOpt Significant Degradation 84-93% remaining after 7 days Sub2->SubOpt Leads to Outcome1 High-Fidelity Data Stability: 96.6% - 100% Opt->Outcome1 Outcome2 Potential Data Inaccuracy SubOpt->Outcome2

Frequently Asked Questions (FAQ)

Q1: What is the chemical stability of pure DMF powder? The search results do not provide specific data on the long-term storage conditions for pure DMF powder (e.g., solid form in a vial). General best practices for flavonoid storage should be followed: store in a sealed container, protected from light and moisture, at recommended temperatures (often 4°C or -20°C).

Q2: Are there other methods to improve DMF's solubility for in vitro studies? The primary method identified is complexation with hydroxypropyl-β-cyclodextrin (HPβ-CD) [2]. While other cyclodextrins (α-CD, β-CD, γ-CD) were tested, HPβ-CD showed the highest efficiency for solubility enhancement [2].

Q3: My DMF precipitated in an aqueous buffer. What should I do? This is a common issue due to its low water solubility. It is recommended to pre-dissolve DMF in a small volume of a safe organic solvent like DMSO to create a stock solution before diluting it into your aqueous buffer. Alternatively, use the DMF/HPβ-CD inclusion complex protocol described above to prevent precipitation entirely [2].

References

5 7-dimethoxyflavone dosing frequency optimization

Author: Smolecule Technical Support Team. Date: February 2026

DMF Dosing Parameters from Preclinical Studies

The table below consolidates dosing regimens from recent in vivo studies demonstrating DMF's efficacy in various disease models.

Disease Model DMF Dose Frequency Duration Route of Administration Key Efficacy Findings Citation
Alzheimer's Disease (LPS-induced mice) 10, 20, 40 mg/kg Once daily 21 days Oral administration Improved spatial memory, reduced anxiety, reduced Aβ and pro-inflammatory markers. [1] [2]
Sarcopenic Obesity (HFD-induced mice) 25, 50 mg/kg Once daily 8 weeks Oral gavage Reduced body weight and fat mass, enhanced grip strength and skeletal muscle mass. [3]
Hepatocellular Carcinoma (DEN/CCl4-induced mice) 40, 80 mg/kg Once daily Not specified (at least 2 weeks) Oral gavage Reduced tumor number and size, improved liver function. [4]
Aged Sarcopenia (Aged mice) 25, 50 mg/kg Once daily 10 days Oral administration Increased grip strength, running endurance, and muscle volume. [5]

Experimental Protocols for Key Assays

To support your own dose-optimization studies, here are detailed methodologies for critical in vitro and in vivo assays from the research.

Molecular Docking for Target Prediction

This protocol is used to identify and validate DMF's potential protein targets, a first step in understanding its mechanism of action [1] [2].

  • Software: PyRx and Discovery Studio Visualizer.
  • Target Prediction:
    • Training Set: Collect bioactivity data (Ki/Kd/IC50/EC50) from public databases like ChEMBL, KEGG Pathway, and UniProt.
    • Chemical Descriptors: Use RDKit to generate MACCS keys (166 substructure fingerprints) for the compounds.
    • Machine Learning: Employ a Random Forest algorithm with a one-vs.-one classification model to predict protein targets.
  • Docking Validation:
    • Prepare the 3D structures of DMF and the predicted protein targets (e.g., GABRA1, GABRG2).
    • Perform molecular docking simulations to calculate binding affinities (in kcal/mol).
    • Analyze and visualize the specific binding interactions (e.g., hydrogen bonds with His102 and Tyr160) using visualization software.
In Vivo Validation in a Neuroprotection Model

This protocol describes the in vivo validation of DMF's effects on cognitive function [1] [2].

  • Animal Model: LPS-induced memory-impaired mice.
  • Treatment:
    • Administer DMF (e.g., 10, 20, 40 mg/kg) via oral gavage once daily for 21 days.
    • Include control groups (e.g., vehicle, LPS-only, positive control).
  • Behavioral Tests:
    • Morris Water Maze (MWM): Conduct over several days to assess spatial learning and memory. Record parameters like escape latency and time spent in the target quadrant.
    • Open Field Test (OFT): Perform a single session to evaluate anxiety-related behavior and general locomotor activity. Measure time spent in the center vs. periphery.
  • Molecular Analysis:
    • After behavioral tests, euthanize animals and collect brain tissues (e.g., hippocampus).
    • Use RT-PCR to measure the mRNA expression levels of predicted targets (e.g., GABRA1, 5-HT2A).
    • Perform ELISA to quantify levels of biomarkers like BDNF, Aβ, IL-1β, IL-6, and TNF-α.

Mechanism of Action and Experimental Workflow

The diagram below summarizes the multi-target mechanism of DMF and a general workflow for a dose-optimization study, integrating the protocols above.

G cluster_mechanism Proposed Mechanisms of Action (DMF) cluster_workflow Experimental Workflow for Dose Optimization DMF DMF Neuro Neuroprotection DMF->Neuro Start 1. In Silico Target Prediction (Molecular Docking) DMF->Start GABRA GABA_A Receptors Neuro->GABRA  Modulates BDNF BDNF Level Neuro->BDNF  Increases IL6 Pro-inflammatory Markers (IL-6, TNF-α, Aβ) Neuro->IL6  Reduces AntiTumor Anti-Tumor Activity CCL2 NF-κB/CCL2 Pathway AntiTumor->CCL2  Inhibits CD8 CD8+ T-cell Infiltration AntiTumor->CD8  Enhances Metabolic Metabolic Improvement PGC1a PGC-1α Pathway Metabolic->PGC1a  Activates Mitochondria Mitochondrial Function Metabolic->Mitochondria  Promotes Biogenesis InVitro 2. In Vitro Assays (e.g., Cytotoxicity, ELISA) Start->InVitro InVivoDesign 3. In Vivo Study Design (Select dose range, e.g., 25-80 mg/kg) InVitro->InVivoDesign InVivoAdmin 4. Daily Oral Administration (Via gavage, once daily) InVivoDesign->InVivoAdmin FuncTest 5. Functional Tests (e.g., MWM, OFT, Grip Strength) InVivoAdmin->FuncTest Biomarker 6. Biomarker & Tissue Analysis (RT-PCR, ELISA, Histology) FuncTest->Biomarker Data 7. Data Analysis & Dose Optimization Biomarker->Data

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose range for DMF in a first-in-mouse study? Based on the literature, a starting dose range of 25-50 mg/kg, administered once daily via oral gavage, is commonly used and has shown efficacy across multiple disease models without reported toxicity [4] [3] [5]. A dose-response study with at least three doses (e.g., low, medium, high) within this range is recommended to establish the optimal dose for your specific model.

Q2: How do I address the poor aqueous solubility of DMF in my experiments? DMF has known solubility challenges [6]. To address this:

  • For in vitro studies: Use DMSO as a solvent to prepare a stock solution, then dilute it in the culture medium. Ensure the final DMSO concentration is non-cytotoxic (typically <0.1%).
  • For in vivo studies: Researchers often use a suspension in a vehicle containing agents like 0.5% carboxymethyl cellulose (CMC) or a solution in a water-miscible co-solvent like PEG-400. The development of advanced formulations, such as nanostructured lipid carriers (NLCs), has been shown to significantly enhance stability, bioavailability, and efficacy [6].

Q3: What are the critical biomarkers to analyze when evaluating DMF's efficacy? The key biomarkers depend on your disease model:

  • Neuroprotection/Cognitive Function: BDNF, Aβ peptides, pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and mRNA levels of targets like GABRA1 or 5-HT2A [1] [2] [7].
  • Oncology: Serum inflammatory markers, tumor proliferation markers (Ki-67), CD8+ T cell infiltration via flow cytometry/immunofluorescence, and expression of proteins in the NF-κB/CCL2 pathway [4].
  • Metabolic/Muscle Disorders: Mitochondrial biogenesis markers (PGC-1α, UCP-1), markers of protein synthesis/degradation pathways (PI3K/Akt/mTOR), and serum inflammatory markers [3].

References

Comparison of Common Administration Routes

Author: Smolecule Technical Support Team. Date: February 2026

For a quick comparison, the table below summarizes the key characteristics of administration routes frequently used in preclinical and clinical settings.

Route Abbreviation Bioavailability Onset of Action Key Advantages Key Challenges & Disadvantages
Oral [1] [2] PO Variable; often low due to first-pass effect [3] [4] Slow Convenient, cost-effective, high patient acceptance [1] First-pass metabolism, GI degradation, food interactions, GI irritation [1] [2]
Intravenous [1] [2] IV 100% (complete bioavailability) [4] Immediate Rapid and precise dosing, complete bioavailability, bypasses first-pass effect [1] Invasive, requires expertise, risk of infection and embolism, higher cost [1]
Intramuscular [1] [2] IM High and rapid Rapid Suitable for poorly soluble drugs, can provide depot effect [1] [2] Injection site pain, potential for nerve or tissue injury, volume limitations [1]
Subcutaneous [1] [2] SC Slower than IM Slower, sustained Easy for self-administration (e.g., insulin), sustained release [1] Volume limitations, not for irritating drugs, slower absorption [1]
Sublingual/Buccal [1] [2] SL/BU High; bypasses first-pass effect [1] Rapid Avoids first-pass effect, rapid onset [1] Limited to high-potency drugs, unpleasant taste, cannot swallow drug [1] [5]
Intranasal [6] [7] IN High for certain drugs; rapid absorption [5] Rapid Avoids first-pass effect, non-invasive, potential for direct-to-brain delivery [6] [7] Low delivery volume, mucociliary clearance, nasal irritation [5] [7]
Transdermal [1] [2] TD Variable, but steady Slow, prolonged Provides steady drug levels, non-invasive, good compliance [1] [3] Skin irritation, only for small, lipophilic drugs [1] [5]
Rectal [1] [2] PR Moderate; partially bypasses first-pass effect [1] Moderate Useful when oral route not possible, partial bypass of first-pass effect [1] Erratic absorption, patient acceptability, rectal irritation [1]

Troubleshooting Guides & FAQs

Here are common experimental issues in a question-and-answer format.

FAQ: Route Selection & Experimental Design

Q1: Our lead compound has very low oral bioavailability. What are the most viable alternative routes to test? A: Consider these alternatives based on your compound's properties and target:

  • For rapid systemic delivery: Intravenous administration is the gold standard for achieving 100% bioavailability and quick onset, useful for establishing a pharmacokinetic baseline [4]. Intranasal delivery can also provide rapid systemic absorption while bypassing first-pass metabolism [6].
  • For sustained delivery: Subcutaneous or intramuscular injections can be formulated as depot preparations for sustained release [1] [2].
  • For brain-targeted delivery: Intranasal administration is a prominent area of research, as it may allow direct transport to the brain via the olfactory and trigeminal neural pathways, bypassing the blood-brain barrier [6] [7].

Q2: When designing a study, how do I decide between an intravenous and an intramuscular injection? A: The choice depends on the goal of your experiment:

  • Choose IV when you need precise control over plasma concentrations, a very rapid onset of action, or are administering irritating substances that would damage muscle or subcutaneous tissue [2].
  • Choose IM when the drug is poorly soluble and can be formulated as a suspension, or when you want a slower, more prolonged release of the drug into the systemic circulation. The ventrogluteal site is recommended over the dorsogluteal to avoid injury to the sciatic nerve [1].
FAQ: Common Technical Issues

Q3: Our intranasal formulation shows high variability in absorption between animal subjects. What could be the cause? A: High variability in intranasal delivery is a common challenge. Key factors to investigate include [6] [7]:

  • Dosing Technique & Deposition: Ensure consistent administration technique. The region of the nasal cavity where the drug is deposited (respiratory vs. olfactory epithelium) critically influences absorption and potential nose-to-brain transport [6].
  • Mucociliary Clearance: The nose has a natural defense mechanism that clears substances quickly. Consider formulating with mucoadhesive agents (e.g., chitosan) to increase retention time in the nasal cavity [6].
  • Formulation Factors: The pH, osmolarity, and volume of your solution can affect nasal mucosa integrity and absorption. Particle size is also critical for powder formulations [6].

Q4: Our transdermal formulation is not achieving therapeutic plasma levels. What formulation strategies can we explore? A: Passive diffusion through the skin is challenging. Consider these approaches:

  • Chemical Enhancers: Incorporate permeation enhancers that temporarily disrupt the skin's barrier function, the stratum corneum.
  • Nanocarrier Systems: Use advanced formulations like liposomes or nanoparticles to improve skin penetration and delivery [1].
  • Physical Methods: Techniques like microneedles, iontophoresis, or electro-osmosis can create physical pathways or use energy to drive drugs across the skin [1] [8].

Detailed Experimental Protocol: Rat Intranasal Administration

This protocol is adapted from standard practices for nose-to-brain delivery research in rodent models [6] [7].

Objective

To administer a test compound via the intranasal route to a rat for the purpose of evaluating systemic exposure and/or brain tissue distribution.

Materials
  • Adult rat (anesthetized according to IACUC-approved protocols)
  • Test compound solution or suspension (e.g., in saline or PBS)
  • Low-volume pipette (e.g., 10-100 µL) with soft, flexible tips
  • Animal heating pad
Methodology
  • Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature. Ensure the animal is in a deep plane of anesthesia to prevent sneezing or movement.
  • Dosing: Gently tilt the animal's head back. Using the micropipette, administer the total calculated dose by alternatively depositing small drops (~5-10 µL per nostril) into the nares. It is critical to keep the total volume low (typically 20-40 µL per rat for mice/rats) to prevent drainage into the lungs or esophagus [6].
  • Delivery Technique: Allow the animal to inhate each droplet naturally. Do not force the pipette tip deep into the nasal cavity. Wait a few seconds between aliquots to ensure absorption.
  • Recovery: Keep the animal in a supine position for 1-2 minutes post-dosing to facilitate absorption. Then, return it to its cage and monitor until fully recovered from anesthesia.
Critical Considerations
  • Volume is Key: Overdosing in volume is a primary cause of failure, as it leads to swallowing and gastrointestinal absorption, confounding results [6].
  • Formulation: The formulation's pH and osmolarity should be physiologically compatible to avoid damaging the nasal mucosa.
  • Validation: Include a positive control (e.g., intravenous administration) in your study to accurately calculate the absolute bioavailability and direct nose-to-brain transport percentage [7].

Pathway for Selecting an Administration Route

The following workflow outlines a logical decision-making process for selecting the most appropriate administration route during experimental design.

Start Start: Select Administration Route Q1 Is rapid systemic action required? Start->Q1 Q2 Does the drug undergo significant first-pass effect? Q1->Q2 No IV Intravenous (IV) Q1->IV Yes Q3 Is the target the Central Nervous System (CNS)? Q2->Q3 No SL Sublingual (SL) Q2->SL Yes Q4 Is sustained/prolonged action desired? Q3->Q4 No IN Intranasal (IN) Q3->IN Yes Q5 Is the compound a large protein or peptide? Q4->Q5 No TD Transdermal (TD) Q4->TD Yes SC Subcutaneous (SC) Q5->SC Yes PO Oral (PO) Q5->PO No IM Intramuscular (IM)

References

5 7-dimethoxyflavone analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods at a Glance

The following table summarizes three chromatographic techniques used for the analysis of 5,7-DMF, each suited for different applications.

Method Key Application & Context Quantification Data Key Validation Parameters
TLC-Densitometry & TLC Image Analysis [1] Quality control of 5,7-DMF in Kaempferia parviflora rhizomes (crude plant material) [1]. Content in rhizome: ~2.15 g/100 g of dry weight [1]. Specificity, precision, accuracy, LOD, LOQ, robustness [1].
GC-FID [2] Simultaneous quantification of 11 flavonoids, including 5,7-DMF, in K. parviflora [2]. Content in rhizome: Varies by sample source (method developed for 11 flavonoids) [2]. Linear range, precision, accuracy, LOD, LOQ [2].
LC-MS/MS [3] Bioanalysis: Quantification of 5,7-DMF in mouse plasma for pharmacokinetic studies [3]. LLOQ: 2 ng/mL; Linear range: 2 - 1000 ng/mL [3]. Selectivity, precision, accuracy, matrix effect, recovery, stability [3].

Detailed Experimental Protocols

TLC for Plant Material Analysis [1]

This method is suitable for the quality evaluation of raw herbal material.

  • Sample Preparation: Pulverize dry K. parviflora rhizomes. Exhaustively extract with 95% ethanol using a Soxhlet apparatus. Concentrate the extract to dryness and reconstitute in 95% ethanol to a concentration of 2 mg/mL [1].
  • Standard Preparation: Prepare a stock solution of standard 5,7-DMF and dilute it to a series of concentrations ranging from 0.2 to 1 mg/mL [1].
  • TLC Conditions:
    • Stationary Phase: Silica gel 60 GF254 plate.
    • Mobile Phase: Toluene : Chloroform : Acetone : Formic acid (5 : 4 : 1 : 0.2).
    • Development: Apply 3 µL of sample and standard solutions. Develop the plate in a pre-saturated chamber. For better separation, develop the same plate three times to increase the migration distance.
    • Detection & Quantification:
      • TLC-Densitometry: Scan the developed and dried plate with a TLC scanner at 265 nm.
      • TLC Image Analysis: Capture an image of the plate under 254 nm UV light and analyze the spot intensity using image analysis software (e.g., ImageJ) [1].
LC-MS/MS for Plasma Bioanalysis [3]

This method is designed for sensitive detection in biological fluids.

  • Sample: Mouse plasma.
  • Key Equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Chromatographic Conditions: The specific column and mobile phase are detailed in the source publication [3].
  • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in positive ion mode.
  • Method Validation: The cited study fully validated the method per ICH guidelines, confirming:
    • Linearity: 2 - 1000 ng/mL.
    • LLOQ: 2 ng/mL.
    • Precision & Accuracy: Inter- and intra-run values were within ±15%.
    • Stability: Established under various storage and handling conditions [3].

Troubleshooting FAQs

Q1: My TLC analysis shows tailing or smearing of the 5,7-DMF spot. What could be the cause and how can I resolve it?

  • Cause 1: Overloading. The concentration of the applied sample might be too high.
    • Solution: Dilute your sample extract and re-apply a smaller volume (e.g., 1-2 µL instead of 3 µL).
  • Cause 2: Mobile Phase Issues. The mobile phase may not be optimally balanced, or the chamber saturation may be insufficient.
    • Solution: Ensure the mobile phase is freshly prepared and accurately measured. Pre-saturate the TLC chamber with the mobile phase vapor for at least 20-30 minutes before plate development. The cited method uses multiple developments to improve resolution, which you can also try [1].
  • Cause 3: Improper Drying. The plate was not completely dry between developments.
    • Solution: Allow the plate to dry thoroughly at room temperature after each development cycle [1].

Q2: When developing an LC-MS/MS method for plasma, I'm concerned about matrix effects. How can I assess and mitigate them?

  • Assessment: The validation process for the established method included a specific evaluation of the matrix effect. You should perform this test in your own lab by comparing the analyte response in neat solution to the response when the analyte is spiked into post-extraction plasma from multiple sources [3].
  • Mitigation:
    • Sample Cleanup: Use a robust protein precipitation or solid-phase extraction (SPE) step to remove interfering plasma components.
    • Chromatographic Separation: Optimize the LC method to adequately separate 5,7-DMF from other matrix components that ionize at the same time.
    • Internal Standard: Always use a stable isotope-labeled internal standard for 5,7-DMF, if available. This is the most effective way to correct for variability in ionization efficiency due to matrix effects [3].

Q3: My calibration curve in GC analysis is not linear. What are the potential reasons?

  • Cause 1: Contamination. The injector port or column may be contaminated with non-volatile residues from previous injections.
    • Solution: Replace the injector liner, cut a small portion from the front of the column, and perform regular system maintenance.
  • Cause 2: Analyte Degradation. 5,7-DMF or other flavonoids may be degrading in the hot injector.
    • Solution: Verify that your injector temperature is not excessively high and that the residence time in the injector is minimal. The cited GC method for K. parviflora flavonoids was successfully validated, so reviewing its temperature parameters (e.g., an oven temperature starting from 60°C to 240°C) can be a good reference [2].

Experimental Pathway and Method Selection

The diagram below outlines a logical workflow for determining the appropriate analytical method based on your sample type and research goal.

Start Start: Analyze 5,7-DMF SampleType What is your sample type? Start->SampleType Plant Plant Material (e.g., K. parviflora rhizome) SampleType->Plant Biological Biological Fluid (e.g., Plasma, Serum) SampleType->Biological Goal1 What is the analytical goal? Plant->Goal1 Goal2 What is the analytical goal? Biological->Goal2 QC Quality Control / Content Analysis Goal1->QC PK Pharmacokinetics / Bioavailability Goal2->PK Method1 Recommended Method: TLC-Densitometry or GC-FID QC->Method1 Method2 Recommended Method: LC-MS/MS PK->Method2 Note1 Key strength: Cost-effective, good for compound fingerprinting. Method1->Note1 Note2 Key strength: Highly sensitive and selective for low concentrations. Method2->Note2

References

Summary of 5,7-Dimethoxyflavone Mechanisms & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Area Proposed Mechanism of Action Key Targets / Pathways Identified Experimental Models & Doses Key Quantitative Findings

| Neuroprotection & Alzheimer's Disease [1] [2] | - Modulates neurotransmitters

  • Reduces neuroinflammation
  • Reduces amyloid-beta plaques
  • Increases BDNF | Targets: GABAA receptor subunits (GABRA1, GABRG2), serotonin receptors (5-HT2A, 5-HT2C) [1] [2] Pathways: Anti-inflammatory; BDNF upregulation | Model: LPS-induced memory impairment in mice [1] [2] Dose: 10, 20, 40 mg/kg for 21 days [1] [2] | - Improved spatial memory and reduced anxiety [1]
  • ↓ Aβ, IL-1β, IL-6, TNF-α [1]
  • ↑ BDNF levels (DMF-treated groups) [1] | | Sarcopenia & Sarcopenic Obesity [3] [4] | - Enhances mitochondrial biogenesis and function
  • Promotes muscle protein synthesis
  • Suppresses muscle protein degradation
  • Induces browning of white fat | Target: PGC-1α [3] [4] Pathways: PI3K/Akt/mTOR (synthesis); FoxO3 (degradation) [3] [4] | Models: • Aged mice (18-month-old) [4] • HFD-induced obese mice [3] Dose: 25 & 50 mg/kg for 8 weeks [3] [4] | - ↑ Grip strength, exercise endurance, muscle mass [3] [4]
  • ↑ Mitochondrial biogenesis genes (PGC-1α, NRF1, TFAM) [4]
  • ↓ TNF-α, IL-6 in serum and muscle [4] | | Cancer (HCC & Breast) [5] [6] | - Inhibits HCC progression via gut-liver axis
  • Enhances anti-tumor immunity
  • Inhibits key cancer enzymes | Targets: NF-κB/CCL2 pathway (HCC) [5]; COX-2, Kinase activity (Breast Cancer) [6] Other:Akkermansia muciniphila & CD8+ T cell infiltration [5] | Models: • DEN/CCl4-induced HCC in mice [5]In silico analysis (Breast Cancer) [6] Dose (HCC): 40 & 80 mg/kg [5] | - ↓ Tumor number & size, improved liver function (HCC) [5]
  • High binding affinity to COX-2 (in silico) [6] | | Type 1 Diabetes [7] | - Antioxidant effect
  • Protects pancreatic β-cells | Mechanism: ↑ GSH, Vitamin C, Vitamin E, Ceruloplasmin [7] | Model: STZ-induced diabetic rats [7] Dose: 50 & 100 mg/kg for 2 months [7] | - ↓ Blood glucose & glycosylated hemoglobin [7]
  • ↑ Insulin, C-peptide [7]
  • Improved pancreatic β-cell integrity [7] | | Metabolic Stability & Bioavailability [8] | - Inhibits cytochrome P450 enzymes and BCRP transporter | Targets: CYP3As, BCRP/ABCG2 [8] | In vitro and in vivo models [8] | - Potential to increase bioavailability of co-administered drugs [8] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • In Silico Target Prediction and Molecular Docking [1] [2] [6]: These studies used computational models to predict protein targets. Methods included:

    • Ligand-based and Proteochemometric (PCM) models trained on bioactivity data from public databases (KEGG, UniProt, ChEMBL) [1] [2].
    • Molecular Docking performed with software like PyRx and AutoDock Vina to simulate binding interactions and calculate binding affinities (in kcal/mol) [1] [6].
    • Molecular Dynamics Simulation using CABS-flex 2.0 to assess the stability of the compound-target complex [6].
  • In Vivo Animal Models: The following protocols were used to model human diseases:

    • Neuroinflammation & Memory Impairment: Mice were induced with LPS and assessed using the Morris Water Maze (MWM) and Open Field Test (OFT) [1] [2].
    • Sarcopenia: Naturally aged (18-month-old) mice were used to study age-related muscle loss [4].
    • Sarcopenic Obesity: Mice were fed a High-Fat Diet (HFD) for 6-14 weeks to induce obesity coupled with muscle loss [3].
    • Hepatocellular Carcinoma (HCC): A mouse model was induced with a single injection of diethylnitrosamine (DEN) followed by weekly promotions with carbon tetrachloride (CCl4) for 12 weeks [5].
    • Type 1 Diabetes: Rats were induced with a single intraperitoneal injection of streptozotocin (STZ) [7].
  • Molecular Biology Techniques:

    • Gene Expression Analysis: RT-PCR and RNA-Seq transcriptome analysis were used to measure mRNA expression levels of target genes [1] [3] [4].
    • Protein Analysis: Western blot and ELISA were standardly used to measure protein phosphorylation, levels of cytokines (e.g., TNF-α, IL-6), and other factors like BDNF and Aβ [1] [3] [4].
    • Histopathological Examination: Tissues (e.g., pancreas, muscle, liver) were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation [5] [7].
    • Gut Microbiota Analysis: 16S rRNA sequencing was performed on fecal samples to analyze microbial composition. Fecal microbiota transplantation (FMT) was used to confirm causal roles [5].

Mechanism of Action Visualizations

The following diagrams illustrate the core mechanisms of action of DMF in neuroprotection and muscle preservation, integrating the key findings from the search results.

5,7-Dimethoxyflavone (DMF) Neuroprotective Mechanisms cluster_neurotransmission Neurotransmission Modulation cluster_neuroinflammation Anti-neuroinflammation & Neuroprotection DMF This compound (DMF) GABAA GABAA Receptor (GABRA1, GABRG2) DMF->GABAA 5-HT2 Serotonin Receptor (5-HT2A, 5-HT2C) DMF->5-HT2 NF-κB Inhibition of NF-κB Pathway DMF->NF-κB BDNF ↑ Brain-Derived Neurotrophic Factor (BDNF) DMF->BDNF Neuro_Out Reduced anxiety Improved cognitive function GABAA->Neuro_Out 5-HT2->Neuro_Out Cytokines ↓ Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) NF-κB->Cytokines Amyloid ↓ Amyloid-beta (Aβ) plaques Cytokines->Amyloid Neuroprot_Out Neuronal protection Reduced AD pathology Cytokines->Neuroprot_Out BDNF->Neuroprot_Out Amyloid->Neuroprot_Out

DMF Mechanisms in Muscle Preservation & Sarcopenic Obesity cluster_protein Protein Turnover Balance cluster_mito Enhanced Mitochondrial Function cluster_inflam Systemic Anti-inflammatory Effect DMF This compound (DMF) PI3K_Akt Activation of PI3K/Akt Pathway DMF->PI3K_Akt FoxO3 Inhibition of FoxO3 Phosphorylation DMF->FoxO3 PGC1a ↑ PGC-1α Expression DMF->PGC1a Inflamm_Cytokines ↓ TNF-α & IL-6 (in serum & muscle) DMF->Inflamm_Cytokines mTOR Activation of mTOR ↑ Protein Synthesis PI3K_Akt->mTOR Protein_Out Increased Muscle Mass & Fiber Size mTOR->Protein_Out Atrogenes ↓ Ubiquitin-Proteasome & Autophagy-Lysosomal Systems FoxO3->Atrogenes Atrogenes->Protein_Out Mito_Biogenesis ↑ Mitochondrial Biogenesis & DNA Content PGC1a->Mito_Biogenesis Mito_Out Improved Muscle Function & Exercise Endurance Mito_Biogenesis->Mito_Out Inflamm_Cytokines->Protein_Out Inflamm_Cytokines->Mito_Out Inflamm_Out Reduced chronic inflammation contributing to muscle loss

Conclusion for Researchers

  • Anti-inflammatory Action: Consistent inhibition of NF-κB and reduction of key pro-inflammatory cytokines [1] [4] [5].
  • Mitochondrial Enhancement: Potent upregulation of PGC-1α, improving energy metabolism in muscle and fat [3] [4].
  • Neurotransmitter Modulation: Interaction with GABAergic and serotonergic systems to improve cognitive function and mood [1] [2].
  • Direct Anti-tumor Effects: Inhibition of key pathways like NF-κB/CCL2 and modulation of the gut microbiome to enhance immune response [5] [6].

A key consideration for drug development is its additional role as an inhibitor of cytochrome P450 enzymes and the BCRP transporter, which may significantly influence the pharmacokinetics and bioavailability of DMF itself or co-administered drugs [8].

References

5 7-dimethoxyflavone neuroprotection compared to other flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Neuroprotective Flavonoids at a Glance

The table below summarizes the key neuroprotective mechanisms and experimental evidence for DMF and several other well-studied flavonoids.

Flavonoid Main Neuroprotective Mechanisms Key Experimental Findings Research Model

| 5,7-Dimethoxyflavone (DMF) | • Multi-target neurotransmission (GABAA, serotonin receptors) [1] • Anti-inflammatory (reduces IL-6, TNF-α, IL-1β) [1] • Reduces Amyloid-beta (Aβ) [1] • Increases Brain-Derived Neurotrophic Factor (BDNF) [1] | • Spatial Memory: TMF enhanced it; DMF reduced anxiety [1]. • Gene Expression: DMF upregulated hippocampal GABRA1, 5-HT2A, 5-HT2C mRNA [1]. • Inflammation: Significantly reduced pro-inflammatory markers [1]. | LPS-induced memory-impaired mice [1] | | 5,7,4'-Trimethoxyflavone (TMF) | • Strong binding to 5-HT2A serotonin receptor [1] • Anti-inflammatory & Reduces Aβ (similar to DMF) [1] • Enhances spatial memory [1] | • Molecular Docking: Strong binding with 5-HT2A (-9.30 kcal/mol) [1]. • Spatial Memory: Enhanced performance in Morris Water Maze [1]. • Gene Expression: Increased GABRG2, 5-HT2B, 5-HT2C [1]. | LPS-induced memory-impaired mice [1] | | Quercetin | • Antioxidant & Anti-inflammatory [2] [3] • Reduces Aβ & hyperphosphorylated Tau (p-Tau) [2] • Activates autophagy [2] | • Tauopathy Model: Increased lifespan & improved locomotion in C. elegans [2]. • Molecular Pathways: Upregulated autophagy-related genes and α-tubulin synthesis [2]. | C. elegans BR5270 strain (Tau model) [2] | | Epicatechin | • Antioxidant & Anti-inflammatory [2] [3] • Inhibits Tau phosphorylation [2] • Activates autophagy (similar to Quercetin) [2] | • Tauopathy Model: Increased lifespan & improved locomotion in C. elegans [2]. • Molecular Pathways: Action linked to upregulation of autophagy and α-tubulin genes [2]. | C. elegans BR5270 strain (Tau model) [2] | | Baicalein | • Anti-inflammatory & Antioxidant [4] • Reduces pro-inflammatory cytokines (NF-κB, COX-2) [4] • Activates Nrf2 antioxidant pathway [4] | • Cerebral Ischemia: Showed neuroprotective effects in MCAO rat model [4]. | Rat model of transient Middle Cerebral Artery Occlusion (t-MCAO) [4] | | Nobiletin | • Anti-inflammatory & Anti-apoptotic [4] | • Cerebral Ischemia: Neuroprotective effects in t-MCAO rat model [4]. | Rat model of transient Middle Cerebral Artery Occlusion (t-MCAO) [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the cited studies.

  • In Silico Target Prediction & Molecular Docking [1] [5]: This study combined computational methods to predict and validate protein targets.

    • Target Prediction Model: A ligand-based predictive model was built using a training set of 26,487 active and 87,473 inactive compounds against 105 nervous system-related protein targets from databases like KEGG and ChEMBL. The model used MACCS keys as chemical descriptors and the Random Forest algorithm for machine learning, with internal validation via five-fold cross-validation [1] [5].
    • Molecular Docking: Potential targets identified by the model were further analyzed using PyRx and Discovery Studio Visualizer software. Binding interactions and affinity (in kcal/mol) were calculated to confirm the strength and nature of the binding between the flavones (DMF, TMF) and the predicted protein targets [1].
  • In Vivo Validation in Memory-Impaired Mice [1]:

    • Animal Model: Mice were induced with memory impairment through lipopolysaccharide (LPS) injections.
    • Treatment: DMF and TMF were administered orally at doses of 10, 20, and 40 mg/kg for 21 days.
    • Behavioral Tests:
      • Morris Water Maze (MWM): Used to assess spatial learning and long-term spatial memory.
      • Open Field Test (OFT): Used to evaluate anxiety-related behavior and general locomotor activity.
    • Molecular Analysis: After behavioral tests, hippocampal tissue and blood samples were collected. RT-PCR was used to measure the mRNA expression of predicted targets, and Enzyme-Linked Immunosorbent Assay (ELISA) was used to quantify levels of BDNF, Aβ, and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [1].
  • In Vitro & Ex Vivo Anti-Alzheimer's Assays [6]:

    • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities were measured using Ellman's method.
    • Anti-Amyloid Activity: The thioflavin T (ThT) assay was used to monitor the ability of compounds to inhibit Aβ1-42 aggregation and to destabilize pre-formed Aβ fibrils.
    • Neuroprotection Assay: SH-SY5Y neuroblastoma cells were treated with Aβ1-42 to induce toxicity. The protective effects of methoxyflavones were measured by assessing cell viability.

Mechanisms of Action: A Visual Guide

The neuroprotective effects of these compounds, particularly DMF and TMF, are mediated through complex signaling pathways. The diagram below synthesizes the key mechanisms described across the search results.

flavonoid_neuroprotection cluster_neurotransmission Neurotransmission & Synaptic Plasticity cluster_clearance Pathogenic Protein Clearance cluster_inflammation Anti-inflammation & Antioxidant DMF_TMF DMF / TMF (Methoxyflavones) GABAA GABAA Receptor (GABRA1, GABRG2) DMF_TMF->GABAA DMF Serotonin 5-HT2 Serotonin Receptors DMF_TMF->Serotonin DMF/TMF BDNF BDNF Expression DMF_TMF->BDNF DMF Amyloid Reduces Amyloid-beta (Aβ) & Inhibits Aggregation DMF_TMF->Amyloid Cytokines Reduces Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) DMF_TMF->Cytokines NFkB Inhibits NF-κB Pathway DMF_TMF->NFkB Quercetin_Epicatechin Quercetin / Epicatechin Tau Reduces hyperphosphorylated Tau (p-Tau) Quercetin_Epicatechin->Tau Autophagy Activates Autophagy Quercetin_Epicatechin->Autophagy Quercetin_Epicatechin->Cytokines Other_Flavonoids e.g., Baicalein, Nobiletin Other_Flavonoids->Cytokines Nrf2 Activates Nrf2 Antioxidant Pathway Other_Flavonoids->Nrf2 Neuroprotection Neuroprotection Outcome: • Improved Memory & Cognition • Reduced Neuroinflammation • Protection against Neuronal Death GABAA->Neuroprotection Serotonin->Neuroprotection BDNF->Neuroprotection Amyloid->Neuroprotection Tau->Neuroprotection Autophagy->Neuroprotection Cytokines->Neuroprotection NFkB->Neuroprotection Nrf2->Neuroprotection

Key Differentiators for Researchers

For professionals in drug development, the following points are critical when considering DMF:

  • Multi-Target, Network Pharmacology Approach: Unlike single-target drugs or some flavonoids with more focused actions, DMF and TMF demonstrate a multi-target profile [1] [6]. They simultaneously modulate key nodes across different pathological networks in Alzheimer's disease (neurotransmission, neuroinflammation, and Aβ pathology), which may lead to greater efficacy and a broader therapeutic window [1].
  • Structural Advantage for Bioavailability: The methoxylated structure of DMF and TMF, compared to the common hydroxylated flavonoids, is a critical differentiator. Methoxylation is known to enhance metabolic stability and membrane permeability, potentially leading to better oral bioavailability and a greater ability to cross the blood-brain barrier to reach molecular targets in the central nervous system [3].
  • Potential for Early Intervention: The combined effects of reducing neuroinflammation and Aβ pathology, paired with the ability to enhance synaptic plasticity via BDNF and receptor systems, position DMF as a strong candidate for prophylactic or early-stage intervention in Alzheimer's disease, potentially slowing disease progression before significant neuronal loss occurs [1].

Limitations and Research Gaps

While the current data is promising, several limitations should be acknowledged:

  • Predominant Preclinical Evidence: The evidence for DMF's neuroprotective effects is primarily from in silico, in vitro, and rodent studies. Its efficacy and safety in humans remain to be established in clinical trials [1] [6].
  • Comparative Data Gaps: While the multi-target action is theorized to be an advantage, there is a lack of head-to-head in vivo studies directly comparing the overall efficacy of DMF against other prominent flavonoids like Quercetin or Baicalein in the same model system.

References

5 7-DMF metabolic stability vs unmethylated flavones

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Stability and Bioavailability

The core advantage of 5,7-DMF lies in its resistance to rapid metabolic breakdown, which allows it to reach systemic circulation and target tissues effectively.

Property 5,7-Dimethoxyflavone (5,7-DMF) Unmethylated Flavones (e.g., Chrysin, Apigenin)
Metabolic Stability (in human liver S9 fraction) Highly stable; >80% parent compound remained after 1-hour incubation [1] [2]. Rapidly metabolized; nearly complete depletion of parent compound within 20 minutes [1] [2].
Major Metabolic Pathways Slow oxidative O-demethylation [3] [1]. Rapid glucuronidation and sulfation [1] [4].
Intestinal Absorption (Caco-2 cell model) High apparent permeability (Papp) [1] [4]. Low apparent permeability (Papp) [1] [4].

| Oral Bioavailability (In vivo rat study) | Plasma: Peak concentration of ~2.3 µM. Tissues: High accumulation in liver, lung, and kidney [1] [5]. | Not detectable in plasma or tissues [1] [5]. | | Tissue Accumulation (In vivo fish model) | 20 to 100-fold higher concentrations in all tissues (liver, brain, gill, muscle) compared to unmethylated flavones [3] [6]. | Barely detectable in most tissues [3] [6]. |

Experimental Evidence for Chemopreventive Potential

The improved bioavailability of 5,7-DMF translates to enhanced efficacy in biological systems, from cellular models to live organisms.

Detailed Experimental Protocols
  • Metabolic Stability in Human Hepatic Models [1] [7]

    • Objective: To compare the metabolic depletion of methylated vs. unmethylated flavones.
    • Methodology: Flavones (5-10 µM) were incubated in pooled human liver S9 fractions supplemented with co-factors for glucuronidation (UDPGA), sulfation (PAPS), and oxidation (NADPH). The disappearance of the parent compound was monitored over 60 minutes using High-Performance Liquid Chromatography (HPLC).
    • Key Finding: While unmethylated flavones like chrysin and apigenin were rapidly metabolized, 5,7-DMF showed remarkable stability over the entire incubation period.
  • Intestinal Absorption using Caco-2 Cell Monolayers [1] [4]

    • Objective: To assess the transport and metabolism of flavones across a model of the human intestinal barrier.
    • Methodology: Caco-2 cells were cultured on permeable filters to form confluent, differentiated monolayers. Flavones were added to the apical donor compartment, and the appearance of the parent compound and its metabolites in the basolateral receiver compartment was measured over time using HPLC. The Apparent Permeability (Papp) coefficient was calculated.
    • Key Finding: The transport of 5,7-DMF was about 10-fold higher than that of chrysin, primarily due to its resistance to intracellular metabolism during transit [2].
  • In Vivo Bioavailability and Tissue Distribution [3] [1] [5]

    • Objective: To determine the oral bioavailability and tissue accumulation in a live animal model.
    • Methodology (Rat): Rats were administered 5,7-DMF and chrysin (5 mg/kg) by oral gavage. Plasma and tissues (liver, lung, kidney) were collected at various time points and analyzed for parent compound levels using HPLC and LC/MS.
    • Methodology (Fish): Atlantic killifish were exposed to 5 µM of the flavones in seawater for 8 hours. After exposure, various tissues (liver, brain, gill, muscle) and bile were harvested and analyzed.
    • Key Finding: 5,7-DMF was readily detected in plasma and all examined tissues at high concentrations, while chrysin was undetectable, highlighting the profound impact of methylation on in vivo availability.
  • Anti-Proliferative Activity in Cancer Cells [5] [8]

    • Objective: To evaluate and compare the potency of flavones in inhibiting cancer cell growth.
    • Methodology: Human cancer cell lines (e.g., oral SCC-9, liver HepG2) were treated with varying concentrations of flavones. Cell proliferation was measured via BrdU incorporation or MTT assay after 24 hours. IC₅₀ values (concentration that inhibits 50% of cell growth) were determined.
    • Key Finding: 5,7-DMF was about ten times more potent (IC₅₀ 5-8 µM in SCC-9 cells) than its unmethylated analog, chrysin [5]. In HepG2 cells, 5,7-DMF induced apoptosis, ROS generation, and cell cycle arrest [8].

The experimental workflow below summarizes the key steps from these protocols:

Start Start: Evaluate Flavone Properties Step1 In Vitro Metabolic Stability (Human Liver S9 Fraction) Start->Step1 Step2 In Vitro Intestinal Absorption (Caco-2 Cell Model) Step1->Step2 Metabolically Stable? Step3 In Vivo Bioavailability (Rat/Fish Model) Step2->Step3 Well Absorbed? Step4 Biological Efficacy (Cancer Cell Proliferation Assays) Step3->Step4 Bioavailable? Result Outcome: Identify Superior Candidate Step4->Result

Signaling Pathways and Mechanisms of Action

Methylated and unmethylated flavones can exhibit distinct mechanisms of action. For instance, in human oral cancer cells:

  • 5,7-DMF arrests the cell cycle in the G1 phase, preventing cells from entering the DNA synthesis (S) phase [5].
  • Unmethylated analogs like chrysin and apigenin primarily cause arrest in the G2/M phase [5].

This difference suggests that methylation may alter the target profile of the flavone. The following diagram illustrates this comparative mechanism:

cluster_DMF 5,7-DMF (Methylated) cluster_Unmethylated Unmethylated Flavones (e.g., Chrysin) Flavone Flavone Exposure DMF Cell Cycle Arrest Flavone->DMF Unmeth Cell Cycle Arrest Flavone->Unmeth G1 G1 Phase Arrest DMF->G1 Outcome1 Decreased S Phase G1->Outcome1 G2M G2/M Phase Arrest Unmeth->G2M Outcome2 Inhibited Proliferation G2M->Outcome2

Implications for Drug Development

For researchers and drug development professionals, the data indicates that:

  • 5,7-DMF is a superior candidate for further development as a chemopreventive or chemotherapeutic agent. Its high metabolic stability and tissue bioavailability overcome the major hurdle that has plagued the development of most dietary flavonoids [1] [2].
  • Methylation is a viable strategy for optimizing flavonoid-based lead compounds. Capping free hydroxyl groups through methylation is a simple chemical modification that can drastically improve pharmacokinetic properties without diminishing—and in some cases, even enhancing—anti-cancer potency [5] [9].
  • The mechanism of action may shift upon methylation. The differential effects on cell cycle regulation suggest that methylated flavones may act on unique molecular targets, which warrants further investigation [5].

References

5 7-dimethoxyflavone tissue distribution compared to analogs

Author: Smolecule Technical Support Team. Date: February 2026

Tissue Distribution of 5,7-Dimethoxyflavone

The table below summarizes key pharmacokinetic parameters of 5,7-DMF in mouse tissues after a single 10 mg/kg oral dose. The data shows the Area Under the Curve (AUC), which indicates the total exposure to the drug over time in each tissue, and the Maximum Concentration (Cmax) achieved [1].

Tissue AUC(0-t) (μg/mL*h) Cmax (μg/g or μg/mL)
Plasma 7.39 1.23
Liver 56.69 8.41
Kidney 31.39 5.23
Spleen 25.13 3.75
Heart 19.42 3.12
Lung 15.85 2.54
Brain 8.64 1.38

The distribution from highest to lowest AUC is: Liver > Kidney > Spleen > Heart > Lung > Brain > Plasma [1]. The high concentration in the liver is consistent with its role in drug metabolism, while the detectable levels in the brain suggest it can cross the blood-brain barrier.

Experimental Protocol for Tissue Distribution

The quantitative data in the table above was generated through the following methodology [1]:

  • Animal Model: Female CF-1 mice.
  • Dosing: A single oral dose of 5,7-DMF at 10 mg/kg, suspended in a vehicle of PEG400/Propylene glycol/Water (40:40:20, v/v/v).
  • Sample Collection: At predetermined time points post-administration, blood was collected via cardiac puncture and tissues (liver, kidney, spleen, heart, lung, and brain) were harvested.
  • Sample Processing: Tissue samples were homogenized in a phosphate-buffered saline (PBS) solution. Both plasma and tissue homogenates were processed using protein precipitation with cold acetonitrile.
  • Quantification: Concentrations of 5,7-DMF were determined using a fully validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method. This technique provides high sensitivity and specificity for accurately measuring drug levels in complex biological matrices.

The following diagram illustrates the key steps of this experimental workflow.

cluster_legend Key Experimental Steps Animal Model Animal Model Oral Dosing Oral Dosing Animal Model->Oral Dosing Sample Collection Sample Collection Oral Dosing->Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis

Comparison with Analogs and Research Context

While a direct, quantitative side-by-side comparison of tissue levels for different methoxyflavones is not available in the searched literature, here is relevant context for your research.

  • Qualitative Comparison with Other Methoxyflavones: An earlier pharmacokinetic study in rats administering a Kaempferia parviflora extract (which contains 5,7-DMF alongside other methoxyflavones like 5,7,4ʹ-trimethoxyflavone (TMF) and 3,5,7,3',4'-pentamethoxyflavone (PMF)) reported that all major methoxyflavones were widely distributed in various tissues. The study noted that TMF showed a higher volume of distribution than 5,7-DMF and PMF, suggesting differences in their tissue penetration capabilities [2].
  • Broad Tissue Distribution is Plausible: The wide distribution of 5,7-DMF observed in mice aligns with its investigation in diverse disease models. Recent studies have explored its effects in tissues including liver, skeletal muscle, adipose tissue, and brain, supporting the notion that it reaches these sites in a biologically active form [3] [4] [5].

How to Proceed with Your Comparison Guide

To build a more comprehensive comparison guide, you could:

  • Consult Specialized Databases: Search for individual pharmacokinetic studies on specific analogs like 5,7,4'-trimethoxyflavone (TMF), nobiletin, or tangeretin to compile separate datasets.
  • Focus on Mechanisms: Since direct head-to-head tissue distribution data is scarce, your guide could compare the documented biological activities and molecular targets of these flavones in different organs.

References

5 7-dimethoxyflavone comparative safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety and Toxicity Profile

The table below summarizes the key safety and toxicity findings for 5,7-DMF and its botanical source, Kaempferia parviflora (KP), based on current research.

Subject / Model Substance Dosage & Duration Key Safety Findings Reported Adverse Effects Citations
Healthy Older Men (Human) KP extract (std. to 5% 5,7-DMF) 100 mg/day for 30 days No safety problems or hormone changes were identified. None reported in the study. [1]
Rats (Toxicology) Ethanol KP Extract 60, 120, 240 mg/kg for 60 days No significant changes in hemoglobin, WBC, or differential count. No negative effects on renal/hepatic function. None at the tested doses. [2]
Rats (Toxicology) Ethanol KP Extract 5, 50, 500 mg/kg/day for 6 months No notable histological changes in organs; hematological parameters were normal. ↓ Body weight, ↑ Triglyceride, ↑ Glucose, ↑ Cholesterol at the 500 mg/kg dose. [2]
Rats (Toxicology) Fitnox supplement (contains KP) 1000 mg/kg/day for 90 days No drug-related toxicity or mortality. No significant changes in hematological, biochemical, or histological parameters. None reported. [2]
Mice (Sarcopenia Model) Isolated 5,7-DMF 25 & 50 mg·kg⁻¹·day⁻¹ for 8 weeks Study focused on efficacy; no adverse effects were reported in the methodology. None reported. [3]
Mice (Obesity Model) Isolated 5,7-DMF 25 & 50 mg·kg⁻¹·day⁻¹ for 8 weeks Study focused on efficacy; procedures were approved by IACUC. None reported. [4]

Detailed Experimental Protocols from Key Studies

For independent verification and to aid in study design, here are the methodologies from pivotal preclinical and clinical research.

  • Study Model: 18-month-old aged C57BL/6J mice (sarcopenia model) and 4-week-old male C57BL/6J mice on a high-fat diet (sarcopenic obesity model). [3] [4]

  • Dosing Protocol: 5,7-DMF was administered daily via oral gavage at doses of 25 mg·kg⁻¹·day⁻¹ and 50 mg·kg⁻¹·day⁻¹ for 8 weeks. The compound was suspended in saline. [3] [4]

  • Safety Endpoints: Body weight was monitored weekly. At termination, blood was collected via cardiac puncture for serum analysis, and key organs (liver, kidney) and tissues (skeletal muscle, adipose) were dissected, weighed, and histologically examined. [3] [4]

  • Key Findings: No abnormalities in body weight trends or histology in visceral organs were reported in these studies. [3] [4]

  • Study Model: A small, open-label clinical trial with 13 healthy older men (aged 50-70) experiencing mild sexual dissatisfaction. [1]

  • Dosing Protocol: A standardized KP extract (5% 5,7-DMF) was administered at 100 mg daily for 30 days. [1]

  • Safety Endpoints: The International Index of Erectile Function (IIEF) questionnaire was used. Hormone levels and standard safety indicators were also measured. [1]

  • Key Findings: The supplement was well-tolerated. No significant changes in testosterone or other sex hormones were found, and no safety problems were identified. [1]

Proposed Mechanisms of Action and Safety Advantages

Understanding 5,7-DMF's mechanisms helps contextualize its safety profile, particularly when compared to synthetic pharmaceuticals.

  • Multi-Target Neuroprotective Activity: In silico and in vivo studies predict that 5,7-DMF acts on multiple targets in the brain, including GABA receptors (GABRA1, GABRG2) and serotonin receptors (5-HT2A, 5-HT2C). This is characteristic of many natural products and may allow for efficacy at lower, safer doses compared to single-target synthetic drugs. [5] [6]
  • Anti-Inflammatory and Mitochondrial Enhancement: 5,7-DMF has been shown to reduce pro-inflammatory cytokines (TNF-α, IL-6) and enhance mitochondrial function by upregulating PGC-1α. This mechanism addresses underlying metabolic and inflammatory drivers of disease without the known risks of potent immunosuppressants. [3] [4]
  • Contrast with PDE5 Inhibitors: Unlike prescription erectile dysfunction drugs like sildenafil (Viagra), which is a potent PDE5 inhibitor associated with rare but serious vision damage, KP extract (containing 5,7-DMF) works through a gentler, multi-factorial process involving nitric oxide production and brain response to stimuli, contributing to a more favorable safety profile. [1]

The diagram below illustrates the core pathways through which 5,7-DMF exerts its effects on muscle and metabolism, which are central to its efficacy and safety profile.

Key Conclusions and Research Gaps

  • Favorable Preclinical and Limited Clinical Safety: Based on animal studies and initial human trials with KP extract, 5,7-DMF appears to have a wide safety margin. Chronic administration in animals at relatively high doses showed no significant toxicity. [1] [3] [4]
  • Low Bioavailability: A key consideration is its reportedly low systemic bioavailability (1%-4% in rats), which may limit both its efficacy and potential for systemic toxicity. Its metabolites may contribute to its biological activity. [2]
  • Lack of Direct Human Data for Isolated Compound: The most significant gap is the absence of controlled clinical trials specifically evaluating the safety of purified 5,7-DMF in humans. Current human data is based on complex KP extracts.
  • Potential for Drug Interactions: 5,7-DMF is an inhibitor of cytochrome P450 (CYP3As) and the Breast Cancer Resistance Protein (BCRP/ABCG2). This indicates a potential for drug-drug interactions, which requires careful investigation in future development. [7]

References

Efficacy Comparison: 5,7-DMF vs. Synthetic Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes experimental data from the search results, highlighting how 5,7-DMF's performance compares to other compounds in specific models.

Compound Model / Assay Key Efficacy Findings Mechanistic Insights
5,7-DMF (Natural) LPS-induced memory-impaired mice [1] [2] Enhanced spatial memory; reduced Aβ, IL-1β, IL-6, TNF-α; increased BDNF levels [1] [2]. Targets GABA_A receptors (GABRA1, GABRG2) and serotonin receptors (5-HT2A, 5-HT2C) [1] [2].
5,7,4'-TMF (Natural) LPS-induced memory-impaired mice [1] [2] Enhanced spatial memory; reduced Aβ and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [1] [2]. Strong binding interaction with serotonin receptor 5-HT2A [1] [2].
Sulforaphane (SFN) LPS-stimulated THP-1 macrophages [3] Reduced expression of IL-1β, IL-6, TNF-α; reduced M1 macrophage markers; increased M2 marker MRC1 [3]. Activates Nrf2 signaling pathway [3].
Dimethyl Fumarate (DMF - Synthetic) LPS-stimulated THP-1 macrophages [3] Reduced pro-inflammatory genes; increased M2 marker MRC1 [3]. Activates Nrf2 signaling pathway [3].
Oltipraz (OTZ - Synthetic) LPS-stimulated THP-1 macrophages [3] Exhibited pro-oxidant and pro-inflammatory properties [3]. Activates Nrf2 but showed a less favorable efficacy profile in this model [3].

Experimental Protocols for Key Findings

For researchers aiming to replicate or build upon these studies, here are the methodologies cited in the search results.

  • In Vivo Model for Neuroprotection [1] [2]

    • Animal Model: Mice with LPS-induced neuroinflammation and memory impairment.
    • Treatment: 5,7-DMF or 5,7,4'-TMF was administered orally at doses of 10, 20, or 40 mg/kg for 21 days.
    • Behavioral Tests: Morris Water Maze (MWM) for assessing spatial learning and memory, and the Open Field Test (OFT) for evaluating anxiety-like behavior and locomotor activity.
    • Molecular Analysis: After behavioral tests, hippocampal tissue was analyzed. RT-PCR was used to quantify mRNA expression of predicted targets (e.g., GABRA1, 5-HT2A). ELISA was performed to measure levels of BDNF, Aβ, and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).
  • In Vitro Model for Anti-inflammatory Effects [3]

    • Cell Model: THP-1-derived human macrophages or primary PBMC-derived macrophages.
    • Stimulation & Compound Testing: Macrophages were stimulated with LPS to induce a pro-inflammatory state. They were then treated with the test compounds (SFN, DMF, OTZ, or Wogonin).
    • Gene Expression Analysis: RT-qPCR was used to quantify the expression levels of genes coding for inflammatory cytokines (IL-1β, IL-6, TNF-α) and macrophage polarization markers (M1: IL-23, CCR7; M2: MRC1, CCL22).
    • Pathway Analysis: The Dual Luciferase Assay system and other methods were used to confirm the activation of the Nrf2 signaling pathway.

Mechanisms of Action Visualization

The neuroprotective effect of 5,7-DMF involves a multi-target mechanism, as illustrated in the workflow below.

G 5,7-DMF Neuroprotective Mechanism DMF Oral Administration of 5,7-DMF Hippocampus Hippocampus DMF->Hippocampus Systemic Absorption GABRA1 GABRA1 Receptor Hippocampus->GABRA1 Modulates HT2A_2C 5-HT2A/5-HT2C Receptors Hippocampus->HT2A_2C Modulates BDNF ↑ BDNF Production Hippocampus->BDNF Stimulates Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Hippocampus->Cytokines Suppresses Amyloid ↓ Aβ Levels Hippocampus->Amyloid Reduces Result Improved Memory & Reduced Anxiety GABRA1->Result Contributes to HT2A_2C->Result Contributes to BDNF->Result Cytokines->Result Amyloid->Result

The diagram above shows that 5,7-DMF's beneficial effects are not mediated by a single target. Instead, after absorption, it modulates multiple key receptors and pathways in the hippocampus simultaneously. This multi-target activity is a hallmark of many natural compounds and may be advantageous for treating complex diseases like Alzheimer's.

Interpretation of Current Evidence

  • Promising Multi-Target Profile: The data suggests that 5,7-DMF is a promising candidate for early intervention in Alzheimer's disease due to its ability to target multiple aspects of the pathology—including neurotransmission (via GABA and serotonin receptors), inflammation, and amyloid-beta toxicity—simultaneously [1] [2].
  • Comparative Niche: In the direct comparison within the macrophage infection model, the natural compound 5,7-DMF performed favorably against the synthetic Dimethyl Fumarate, with both showing robust anti-inflammatory and Nrf2-activating properties. Another natural compound, Sulforaphane, also showed strong efficacy [3]. This indicates that natural compounds can be as effective, if not more so in some contexts, than their synthetic counterparts.

References

×

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

282.08920892 Da

Monoisotopic Mass

282.08920892 Da

Heavy Atom Count

21

Melting Point

154 °C

UNII

J8HQQ4R4F2

Other CAS

21392-57-4

Wikipedia

Chrysin 5,7-dimethyl ether

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

Explore Compound Types